PF-3758309 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32Cl2N8OS |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-d]pyrazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1 |
InChI Key |
BTVSNRMSUYBDRT-JQDLGSOUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PF-3758309 Dihydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 dihydrochloride (B599025) is a potent, orally available, and ATP-competitive small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2][3][4] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines and in preclinical tumor models.[2][5][6] Its mechanism of action centers on the inhibition of PAK4 and other PAK isoforms, leading to the disruption of key oncogenic signaling pathways involved in cytoskeletal dynamics, cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of PF-3758309, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its effects on downstream signaling pathways.
Core Mechanism of Action: Pan-PAK Inhibition
PF-3758309 is a reversible, ATP-competitive inhibitor of p21-activated kinases (PAKs).[1][2] While it exhibits the highest affinity for PAK4, it is considered a pan-PAK inhibitor, demonstrating activity against other PAK isoforms as well.[5][7] The binding of PF-3758309 to the ATP-binding pocket of PAKs prevents the phosphorylation of their downstream substrates, thereby disrupting the signal transduction cascades that they regulate.
Primary Target: p21-Activated Kinase 4 (PAK4)
PAK4 is a member of the Group II p21-activated kinases and is a key effector of the Rho GTPase, Cdc42. It plays a crucial role in regulating cytoskeletal organization, cell motility, survival, and proliferation. Overexpression of PAK4 has been implicated in the progression of various cancers, making it an attractive therapeutic target.
Biochemical and Cellular Potency
PF-3758309 demonstrates high potency in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Biochemical Activity | Value | Assay Type |
| PAK4 Kd | 2.7 nM | Isothermal Calorimetry |
| PAK4 Kd | 4.5 nM | Surface Plasmon Resonance |
| PAK4 Ki | 18.7 ± 6.6 nM | Kinase Domain Biochemical Assay |
| PAK1 Ki | 13.7 ± 1.8 nM | Kinase Domain Biochemical Assay |
| PAK5 Ki | 18.1 ± 5.1 nM | Kinase Domain Biochemical Assay |
| PAK6 Ki | 17.1 ± 5.3 nM | Kinase Domain Biochemical Assay |
| PAK2 IC50 | 190 nM | Kinase Domain Biochemical Assay |
| PAK3 IC50 | 99 nM | Kinase Domain Biochemical Assay |
Table 1: Biochemical potency of PF-3758309 against PAK isoforms.[2][4][5]
| Cellular Activity | Cell Line | IC50 | Assay Type |
| pGEF-H1 Phosphorylation | Engineered Cells | 1.3 nM | Cellular Assay |
| Anchorage-Independent Growth | HCT116 (Colon) | 0.24 nM | Soft Agar (B569324) Assay |
| Anchorage-Independent Growth | A549 (Lung) | 27 nM | Soft Agar Assay |
| Cellular Proliferation | A549 (Lung) | 20 nM | Proliferation Assay |
| Anchorage-Independent Growth | Average (15 cell lines) | 4.7 ± 3.0 nM | Soft Agar Assay |
Table 2: Cellular potency of PF-3758309 in various cancer cell lines.[2][3][6]
Downstream Signaling Pathways and Cellular Effects
The inhibition of PAKs by PF-3758309 leads to a cascade of downstream effects, ultimately impacting cell growth, survival, and morphology.
Inhibition of GEF-H1 Phosphorylation
One of the key downstream substrates of PAK4 is Guanine Nucleotide Exchange Factor-H1 (GEF-H1). PF-3758309 potently inhibits the phosphorylation of GEF-H1, a critical event in the regulation of RhoA activity and cytoskeletal dynamics.[2][3][6]
Cellular Consequences
The inhibition of PAK4 and its downstream effectors by PF-3758309 manifests in several key cellular outcomes:
-
Inhibition of Proliferation: PF-3758309 demonstrates potent anti-proliferative activity in a broad range of tumor cell lines.[3][5]
-
Induction of Apoptosis: Treatment with PF-3758309 leads to an increase in apoptotic markers, such as activated caspase-3, in tumor cells.[2]
-
Cytoskeletal Remodeling: As a consequence of inhibiting the PAK4-GEF-H1-RhoA axis, PF-3758309 induces changes in the actin cytoskeleton.[1]
-
Inhibition of Anchorage-Independent Growth: A hallmark of cellular transformation, anchorage-independent growth is potently inhibited by PF-3758309 in various cancer cell lines.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PF-3758309.
PAK4 Kinase Assay (Biochemical)
This protocol describes a typical in vitro kinase assay to determine the biochemical potency of PF-3758309 against PAK4.
Materials:
-
Recombinant human PAK4 kinase domain
-
Peptide substrate (e.g., PAKtide)
-
ATP (at Km concentration)
-
PF-3758309 (serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
32P-γ-ATP or ADP-Glo™ Kinase Assay Kit
-
96-well plates
-
Incubator (30°C)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PAK4 enzyme, and the peptide substrate in each well of a 96-well plate.
-
Add serial dilutions of PF-3758309 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of 32P-γ-ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay) or the ADP-Glo™ Reagent.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated 32P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assays, follow the manufacturer's protocol to measure the generated luminescence.
-
Calculate the percent inhibition for each concentration of PF-3758309 and determine the IC50 value by fitting the data to a dose-response curve.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
Agarose (B213101) (low melting point)
-
PF-3758309 (serially diluted)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 104 cells/mL.
-
Prepare a 0.3% agarose solution in complete medium containing serial dilutions of PF-3758309 or vehicle control.
-
Mix the cell suspension with the 0.3% agarose solution at a 1:1 ratio.
-
Carefully layer 1.5 mL of the cell-agarose mixture on top of the solidified bottom agar layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of PF-3758309 to the top of the agar.
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies larger than a specified diameter (e.g., 50 µm) using a microscope.
-
Calculate the percent inhibition of colony formation and determine the IC50 value.
In Vivo Antitumor Activity
PF-3758309 has demonstrated significant antitumor efficacy in various human tumor xenograft models. Oral administration of PF-3758309 resulted in dose-dependent tumor growth inhibition in models such as HCT116 (colon) and A549 (lung) carcinomas.[6][8] In the most sensitive models, a plasma EC50 value of 0.4 nM was observed.[2][9] Mechanistic studies in these models confirmed that PF-3758309 inhibits PAK4-dependent pathways, reduces cell proliferation (as measured by Ki67 staining), and induces apoptosis (as measured by activated caspase-3).[2][6]
Selectivity and Off-Target Effects
While PF-3758309 is a potent PAK4 inhibitor, it also exhibits activity against other kinases. Broad kinase screening has identified other potential targets, including members of the Src family, AMPK, and RSK.[10] It is important for researchers to consider these potential off-target effects when interpreting experimental results. The cellular activity profile of PF-3758309, however, is distinct from that of inhibitors targeting these other kinases, suggesting that its primary mechanism of action in cellular contexts is driven by PAK inhibition.
Conclusion
PF-3758309 dihydrochloride is a powerful research tool for investigating the roles of p21-activated kinases in cancer biology. Its well-characterized mechanism of action as a pan-PAK inhibitor, with high potency against PAK4, makes it a valuable compound for preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to understand and target PAK-driven oncogenic signaling. However, the compound's off-target activities should be carefully considered in the design and interpretation of experiments. Despite its failure in clinical trials due to pharmacokinetic issues, PF-3758309 remains a cornerstone for the development of next-generation PAK inhibitors.[5]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. Anchorage-Independent Growth Assay [whitelabs.org]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3758309 Dihydrochloride: A Technical Guide to PAK4 Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of PF-3758309 dihydrochloride (B599025) for p21-activated kinase 4 (PAK4). The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support research and development efforts in oncology and related fields.
Quantitative Binding Affinity and Selectivity Data
PF-3758309 is a potent, ATP-competitive inhibitor of PAK4.[1] Its high affinity for PAK4 has been demonstrated through various biochemical and biophysical assays. The following tables summarize the key quantitative data regarding the binding affinity and selectivity of PF-3758309.
Table 1: Binding Affinity of PF-3758309 for PAK4
| Parameter | Value | Method | Reference |
| Kd | 2.7 ± 0.3 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Kd | 4.5 ± 0.07 nM | Surface Plasmon Resonance (SPR) | [2] |
| Ki | 18.7 ± 6.6 nM | Kinase Assay | [2][3] |
| IC50 | 1.3 ± 0.5 nM | Cell-based GEF-H1 Phosphorylation Assay | [1] |
| IC50 | 2.7 - 4.5 nM | Biochemical Assay | [2] |
Table 2: Selectivity of PF-3758309 against other PAK Isoforms
| Kinase | Ki (nM) | IC50 (nM) | Reference |
| PAK1 | 13.7 ± 1.8 | - | [2][3] |
| PAK2 | - | 190 | [2] |
| PAK3 | - | 99 | [2] |
| PAK5 | 18.1 ± 5.1 | - | [2] |
| PAK6 | 17.1 ± 5.3 | - | [2] |
Table 3: Off-Target Kinase Selectivity Profile of PF-3758309
PF-3758309 has been profiled against a panel of 146 kinases to assess its selectivity. The following table lists some of the notable off-target kinases inhibited by PF-3758309. This broad activity profile suggests that PF-3758309 is a pan-PAK inhibitor with additional activity against other kinases, a factor to consider in experimental design and data interpretation.[4]
| Kinase Family | Representative Kinases |
| Src Family | SRC, FYN, YES |
| AMPK | AMPK |
| RSK | RSK |
| Checkpoint Kinase | CHEK2 |
| Receptor Tyrosine Kinase | FLT3, TRKA |
| Protein Kinase C | PKC (multiple isoforms) |
| Other | PDK2, AKT3, PRK1, FGR |
Signaling Pathway
PF-3758309 exerts its effects by inhibiting the kinase activity of PAK4, which in turn modulates a variety of downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal organization.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of inhibitor potency and selectivity. The following sections provide an overview of the methodologies used to characterize PF-3758309.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.[5][6] It directly measures the heat released or absorbed during a binding event.
Protocol Overview:
-
Sample Preparation:
-
Recombinant PAK4 protein is dialyzed against a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
PF-3758309 dihydrochloride is dissolved in the same dialysis buffer to the desired concentration. Both solutions are degassed prior to the experiment.
-
-
ITC Experiment:
-
The sample cell is filled with the PAK4 protein solution (typically in the low µM range).
-
The injection syringe is filled with the PF-3758309 solution (typically 10-20 fold higher concentration than the protein).
-
A series of small injections of the PF-3758309 solution are made into the sample cell at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol Overview:
-
Sensor Chip Preparation:
-
A suitable sensor chip (e.g., CM5) is activated.
-
Recombinant PAK4 protein is immobilized onto the sensor chip surface via amine coupling.
-
Remaining active sites are deactivated.
-
-
SPR Measurement:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.
-
A series of concentrations of PF-3758309 are injected over the immobilized PAK4 surface.
-
The association and dissociation of PF-3758309 are monitored in real-time as changes in the resonance signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Kinase Activity Assay
Kinase activity assays are used to measure the enzymatic activity of a kinase and the inhibitory effect of compounds. A common method is a luminescence-based assay that measures ATP consumption.[7]
Protocol Overview:
-
Reaction Setup:
-
The assay is typically performed in a 384-well plate format.
-
The reaction mixture contains a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), a specific peptide substrate for PAK4, and ATP at a concentration close to its Km.[7]
-
Recombinant PAK4 enzyme is added to the wells.
-
A serial dilution of PF-3758309 is added to the wells.
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of the ATP/substrate mixture and incubated at room temperature for a defined period (e.g., 60 minutes).[7]
-
-
Signal Detection:
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated into ATP, which is then used to produce a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflows
The following diagrams illustrate the general workflows for determining the binding affinity and kinase selectivity of an inhibitor like PF-3758309.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 5. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
The Critical Distinction: A Technical Guide to PF-3758309 and PF-3758309 Dihydrochloride for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a critical node in oncogenic signaling pathways.[1][2] Its development and application in preclinical research have necessitated a thorough understanding of its chemical and pharmacological properties. A key formulation consideration for this compound is the distinction between its free base form, PF-3758309, and its dihydrochloride (B599025) salt, PF-3758309 dihydrochloride. This technical guide provides a detailed comparison of these two forms, offering researchers the necessary information to select the appropriate compound for their studies and to accurately interpret their results.
The primary difference between PF-3758309 and its dihydrochloride salt lies in their physicochemical properties, most notably, their solubility. The conversion of the free base to a dihydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve biopharmaceutical characteristics without altering the pharmacologically active molecule.
Core Physicochemical and Biological Properties
The following tables summarize the key quantitative data for PF-3758309 and this compound, providing a clear comparison for researchers.
Table 1: Physicochemical Properties
| Property | PF-3758309 (Free Base) | This compound |
| Molecular Formula | C25H30N8OS | C25H30N8OS · 2HCl |
| Molecular Weight | 490.62 g/mol | 563.55 g/mol |
| CAS Number | 898044-15-0 | 1279034-84-2 |
| Appearance | Solid | Off-white to pale yellow powder |
| Solubility in Water | Insoluble[3] | Soluble[4] |
| Solubility in DMSO | ≥24.53 mg/mL[3] | Soluble |
Table 2: Biological Activity (In Vitro)
| Parameter | Value | Target | Assay Type |
| IC50 | 1.3 nM | Phosphorylation of GEF-H1 (in cells) | Cellular Assay |
| Kd | 2.7 nM | PAK4 | Isothermal Calorimetry |
| Ki | 18.7 nM | PAK4 | Biochemical Assay |
| IC50 (Anchorage-Independent Growth) | 4.7 nM | Panel of tumor cell lines | Cell-based Assay |
Note: The biological activity data is attributed to the active PF-3758309 moiety and is consistent for both the free base and the dihydrochloride salt forms when dissolved appropriately for the assay.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Aqueous Solubility Determination
Objective: To quantitatively assess the solubility of PF-3758309 and this compound in an aqueous buffer.
Materials:
-
PF-3758309
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
2.0 mL microcentrifuge tubes
Method:
-
Prepare a stock solution of a known concentration for each compound in a suitable organic solvent (e.g., DMSO).
-
Create a standard curve by preparing a series of dilutions from the stock solution in PBS.
-
Add an excess amount of each solid compound to separate microcentrifuge tubes containing 1 mL of PBS.
-
Agitate the tubes at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the supernatant using the validated HPLC method and the previously generated standard curve.
-
The resulting concentration represents the aqueous solubility of the compound.
Protocol 2: In Vitro Kinase Inhibition Assay (PAK4)
Objective: To determine the inhibitory potency (IC50) of PF-3758309 against the PAK4 enzyme.
Materials:
-
Recombinant human PAK4 enzyme
-
Biotinylated peptide substrate for PAK4
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
PF-3758309 or this compound, serially diluted
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Method:
-
Prepare a reaction mixture containing the PAK4 enzyme and the peptide substrate in the assay buffer.
-
Add serial dilutions of the test compound (PF-3758309 or its dihydrochloride salt) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent, which correlates with kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered PF-3758309 in a mouse xenograft model.
Materials:
-
HCT116 human colorectal carcinoma cells[5]
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound (for oral formulation)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Method:
-
Subcutaneously implant HCT116 cells into the flank of each mouse.[5]
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle. The dihydrochloride salt is preferred for its solubility, ensuring a more homogenous and bioavailable formulation for oral administration.
-
Administer the compound or vehicle to the respective groups via oral gavage at a specified dose and schedule (e.g., 25 mg/kg, twice daily).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key relationships and pathways.
Caption: Workflow for Salt Form Selection of PF-3758309.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
PF-3758309: A Technical Guide on its Effects on Cell Cycle and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-3758309 is a potent, ATP-competitive, small-molecule inhibitor targeting p21-activated kinase 4 (PAK4).[1][2][3] As a member of the p21-activated kinase family, PAK4 is a critical signaling node involved in various cellular processes, including proliferation, survival, and cytoskeletal dynamics.[2][4] Its overexpression is correlated with malignancy and poor prognosis in several cancers, such as neuroblastoma.[1][4] PF-3758309 has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][5] This document provides an in-depth technical overview of the cellular mechanisms of PF-3758309, focusing on its impact on cell cycle progression and the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Mechanism of Action: PAK4 Inhibition
PF-3758309 functions as a pyrrolopyrazole inhibitor of PAK4, binding to its ATP-binding pocket.[1][3] This inhibition blocks the kinase activity of PAK4, preventing the phosphorylation of its downstream substrates.[2] The antitumor effects of PF-3758309 are a direct consequence of this inhibition, leading to the disruption of key signaling pathways that govern cell proliferation and survival.[2][3] Notably, PF-3758309 has been shown to modulate the ERK signaling pathway and influence p53 signaling, which are central to its effects on the cell cycle and apoptosis.[1][2][5]
Signaling Pathway Overview
The inhibition of PAK4 by PF-3758309 initiates a cascade of events that culminates in cell cycle arrest and apoptosis. The drug's action disrupts signaling pathways crucial for cancer cell proliferation and survival.
Caption: PF-3758309 inhibits PAK4, affecting key downstream pathways to halt the cell cycle and induce apoptosis.
Effect on Cell Cycle
Treatment with PF-3758309 leads to significant cell cycle arrest, predominantly at the G1 phase, in various cancer cell lines.[1][4] This arrest prevents cells from progressing into the S phase (DNA synthesis), thereby inhibiting proliferation. The mechanism involves the upregulation of cyclin-dependent kinase inhibitors like CDKN1A (p21).[1][4]
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of PF-3758309 on the cell cycle distribution in different cancer cell lines.
| Cell Line | Cancer Type | Treatment | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 | Colon | 100 nM, 48h | 12.4% (vs 1.8% DMSO) | 49.4% (vs 50.7% DMSO) | 14.4% (vs 26.2% DMSO) | 23.1% (vs 19.8% DMSO) | [2][5] |
| SH-SY5Y | Neuroblastoma | 1 µM, 24h | Increased (from 65.6% to 77.3%) | - | - | Decreased (from 10.8% to 1.5%) | [1] |
| SH-SY5Y | Neuroblastoma | 5 µM, 24h | Significantly Increased | - | - | - | [1][6] |
| IMR-32 | Neuroblastoma | 0.5 µM, 24h | Dose-dependent increase | - | - | - | [6] |
| IMR-32 | Neuroblastoma | 1 µM, 24h | Dose-dependent increase | - | - | - | [6] |
| Note: For SH-SY5Y, the study reported a significant increase in the sub-G1 population, which is indicative of apoptosis, and a decrease in the G2 population, suggesting a block earlier in the cycle.[1] |
Experimental Protocol: Cell Cycle Analysis via Propidium (B1200493) Iodide Staining
This protocol outlines the standard method for analyzing DNA content and cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[7][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence and treat with PF-3758309 or vehicle control for the specified duration.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells. For adherent cells, use trypsin and neutralize. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the pellet in 300-500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature or 15 minutes at 37°C, protected from light. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to clearly resolve the G0/G1, S, and G2/M peaks.[9]
Workflow Diagram: Cell Cycle Analysis
Caption: Standard workflow for analyzing cell cycle distribution using flow cytometry.
Effect on Apoptosis
PF-3758309 is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][10] This is evidenced by an increase in the sub-G1 cell population during cell cycle analysis, positive Annexin V staining, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a classic marker of apoptosis.[1][2][6] The pro-apoptotic effect is mediated by changes in the expression of Bcl-2 family proteins, including a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic BAD and BAK1.[1][4]
Quantitative Data: Apoptosis Induction
The following table summarizes the pro-apoptotic effects of PF-3758309 as measured by Annexin V staining.
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| SH-SY5Y | Neuroblastoma | 1 µM, 24h | 21.2% | [1][6] |
| SH-SY5Y | Neuroblastoma | 5 µM, 24h | 26.9% | [1][6] |
| IMR-32 | Neuroblastoma | 0.5 µM, 24h | 19.7% | [1][6] |
| IMR-32 | Neuroblastoma | 1 µM, 24h | 44.9% | [1][6] |
| HCT116 | Colon | 25 mg/kg in vivo | Significant increase in activated Caspase-3 | [5] |
Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining
This protocol describes the use of Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a viability dye) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains Ca²⁺)
-
PBS
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with PF-3758309 as described previously.
-
Harvesting: Harvest both floating and adherent cells to include the apoptotic population. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow Diagram: Apoptosis Detection
Caption: Standard workflow for quantifying apoptosis using Annexin V and PI staining.
Conclusion
PF-3758309 effectively inhibits the proliferation of cancer cells by targeting PAK4 kinase activity. This inhibition disrupts downstream signaling, including the ERK and p53 pathways, leading to two major cellular outcomes: G1 phase cell cycle arrest and the induction of apoptosis.[1][2][4] The quantitative data and established protocols provided in this guide offer a framework for researchers to investigate and verify the effects of PF-3758309 and other PAK4 inhibitors in preclinical models. The potent dual action on cell cycle progression and cell survival underscores the therapeutic potential of targeting the PAK4 signaling axis in oncology drug development.[3]
References
- 1. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3758309: A Technical Overview of Preclinical Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1] Developed by Pfizer, it was the first PAK inhibitor to enter clinical trials for the treatment of solid tumors.[2] The compound exhibits high affinity for PAK4, a serine/threonine kinase that is a key effector of the Rho family GTPase Cdc42 and is implicated in various cellular processes critical to cancer progression, including proliferation, survival, and motility.[1][3] Preclinical data demonstrated broad anti-tumor activity across a range of cancer types, although its clinical development was ultimately halted due to pharmacokinetic challenges and adverse events in Phase I trials.[2][4] This guide provides an in-depth summary of the preclinical efficacy of PF-3758309, focusing on the cancer types in which it has shown activity, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action and Signaling Pathway
PF-3758309 functions primarily as an ATP-competitive inhibitor of PAKs, with a particularly high potency for PAK4 (Kd = 2.7 nM).[1] PAK4 is a downstream effector of the Rho GTPase Cdc42.[3] Upon activation, PAK4 phosphorylates numerous substrates, including GEF-H1, which influences cytoskeletal organization, and BAD, a pro-apoptotic protein, thereby promoting cell survival.[1] By binding to the ATP pocket of PAK4, PF-3758309 blocks these downstream phosphorylation events, leading to the inhibition of oncogenic signaling.[1] This results in cytostatic effects, such as cell cycle arrest, and cytotoxic effects, including the induction of apoptosis.[1][5] The inhibitor has been shown to modulate several key cancer-related pathways, including the Raf-MEK-ERK and Akt signaling cascades, and to impact NF-κB and p53 signaling.[1][6][7]
Efficacy in Preclinical Cancer Models
PF-3758309 has demonstrated significant efficacy in a wide array of preclinical cancer models, both in vitro and in vivo. Its activity is particularly noted in cancers where PAK4 is overexpressed or plays a critical oncogenic role.[3]
CRC models have been a key area of investigation for PF-3758309. The HCT116 cell line, in particular, has been shown to be highly sensitive.
-
In Vitro : PF-3758309 potently inhibits the anchorage-independent growth of HCT116 cells with an IC50 value of just 0.24 nM.[1][3] This effect is highly correlated with the inhibition of its direct target, as demonstrated by the inhibition of PAK4-dependent GEF-H1 phosphorylation in a cellular assay (IC50 = 1.3 nM).[1]
-
In Vivo : In HCT116 xenograft models, oral administration of PF-3758309 resulted in significant, dose-dependent tumor growth inhibition (TGI).[2][4] Dosing at 7.5, 15, and 20 mg/kg led to TGI of 64%, 79%, and 97%, respectively.[2][4] Efficacy has also been observed in Colo205 and DLD1 xenograft models.[3][7] However, studies have shown that the expression of P-glycoprotein (P-gp), encoded by the ABCB1 gene, can confer resistance to PF-3758309 in colorectal cancer models.[8]
Elevated PAK4 activity is associated with pancreatic cancer, making it a rational target.[3]
-
In Vitro : PF-3758309 has shown anti-proliferative activity against pancreatic cancer cell lines, with IC50 values often below 10 nM.[2][4]
-
In Vivo : In an orthotopic pancreatic cancer model (PANC-02), treatment with PF-3758309 not only suppressed tumor growth but also increased the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment, suggesting an immune-modulatory effect.[2][4] Furthermore, PF-3758309 enhanced the sensitivity of patient-derived pancreatic cancer cell lines to chemotherapeutic agents like gemcitabine, 5-fluorouracil, and abraxane.[9][10]
PF-3758309 has shown efficacy in non-small cell lung cancer (NSCLC) models.
-
In Vitro : The A549 lung carcinoma cell line, shown to be PAK4-dependent, is potently inhibited by PF-3758309, with an IC50 for anchorage-independent growth of 27 nM and for cellular proliferation of 20 nM.[1]
-
In Vivo : In A549 xenograft models, twice-daily oral dosing resulted in statistically significant tumor growth inhibition (>70% TGI).[1][5]
Broad activity has been documented across various other solid tumor types in xenograft models, including:
-
Breast Cancer : Showed robust TGI in the MDA-MB231 model.[3][7]
-
Neuroblastoma : PF-3758309 was found to inhibit cell proliferation and induce G1 phase cell cycle arrest and apoptosis in neuroblastoma cell lines (SH-SY5Y, IMR-32, KELLY, NBL-S) with IC50 values ranging from 1.8 to 14.0 µM.[11]
-
Adult T-cell Leukemia/Lymphoma (ATL) : Preclinical studies showed that PF-3758309 suppresses ATL growth. In a xenograft model, a daily dose of 12 mg/kg resulted in a TGI of 87%.[2][4] The IC50 values in various ATL cell lines ranged from 1.8 to 13.4 µmol/L.[12]
Quantitative Efficacy Data Summary
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value | Reference |
| HCT116 | Colorectal | Anchorage-Independent Growth | 0.24 ± 0.09 nM | [1][5] |
| A549 | Lung | Anchorage-Independent Growth | 27 nM | [1] |
| A549 | Lung | Cellular Proliferation | 20 nM | [1] |
| Panel (20 lines) | Various | Anchorage-Independent Growth | 4.7 ± 3.0 nM (average) | [1] |
| Panel (67 lines) | CRC/Pancreatic/NSCLC | Anti-Proliferation | < 10 nM (36% of lines) | [3] |
| SH-SY5Y | Neuroblastoma | Cell Growth | 5.461 µM | [11] |
| IMR-32 | Neuroblastoma | Cell Growth | 2.214 µM | [11] |
| KELLY | Neuroblastoma | Cell Growth | 1.846 µM | [11] |
| J-ATLL lines | Adult T-cell Leukemia | Cytotoxicity | 1.8 - 13.4 µM | [12] |
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colorectal | 20 mg/kg | 97% | [2][4] |
| HCT116 | Colorectal | 15 mg/kg | 79% | [2][4] |
| HCT116 | Colorectal | 7.5 mg/kg | 64% | [2][4] |
| A549 | Lung | 7.5–30 mg/kg BID | >70% | [1][5] |
| MDAMB231 | Breast | 15–20 mg/kg PO | >70% | [3] |
| M24met | Melanoma | 15–20 mg/kg PO | >70% | [3] |
| Colo205 | Colorectal | 15–20 mg/kg PO | >70% | [3] |
| ATL Model | Adult T-cell Leukemia | 12 mg/kg daily | 87% | [2][4] |
Experimental Protocols and Workflows
This assay measures a key hallmark of cell transformation.
-
Base Layer Preparation : A layer of 0.5-0.6% agar (B569324) in a complete growth medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension : Tumor cells are trypsinized, counted, and resuspended at a density of 5,000-10,000 cells/mL in a 0.3-0.4% agar/media solution.
-
Treatment : PF-3758309 is added to the cell suspension at various concentrations.
-
Plating : The cell/agar/drug mixture is layered on top of the solidified base layer.
-
Incubation : Plates are incubated for 14-21 days at 37°C in a humidified 5% CO₂ incubator. A feeding layer of media with the corresponding drug concentration is added every 3-4 days.
-
Quantification : Colonies are stained with a solution like crystal violet or MTT. Colonies larger than a predefined diameter (e.g., 50 µm) are counted using a microscope or imaging system.
-
Analysis : The IC50 value is calculated by plotting the percentage of colony inhibition against the log concentration of PF-3758309.
This protocol outlines the general workflow for assessing in vivo antitumor activity.
-
Cell Implantation : 5-10 million human tumor cells (e.g., HCT116, A549) in a solution like Matrigel or PBS are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or athymic nude mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Dosing : Mice are randomized into vehicle control and treatment groups. PF-3758309 is administered orally (p.o.) via gavage, typically once or twice daily (QD or BID), for a specified duration (e.g., 14-21 days).
-
Monitoring : Animal body weight and tumor volumes are monitored throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Pharmacodynamic (PD) Analysis : Tumors may be collected for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3), or for measuring drug and target engagement levels.[1][5]
Conclusion
PF-3758309 has demonstrated robust preclinical efficacy as a PAK inhibitor across a diverse range of cancers, including colorectal, pancreatic, lung, breast, and neuroblastoma, as well as adult T-cell leukemia.[2][3][4][11][13] Its mechanism of action, centered on the inhibition of the PAK4 signaling node, leads to potent anti-proliferative and pro-apoptotic effects in vitro and significant tumor growth inhibition in vivo.[1][5] While its clinical progression was halted, the extensive preclinical data for PF-3758309 validates PAK4 as a therapeutic target in oncology and provides a valuable benchmark for the development of next-generation PAK inhibitors with improved pharmacokinetic and safety profiles.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PF-3758309 - Wikipedia [en.wikipedia.org]
The Role of PF-3758309 in Cytoskeletal Dynamics and Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor predominantly targeting p21-activated kinase 4 (PAK4).[1][2] PAKs are crucial serine/threonine kinases that serve as key effectors for the Rho family of small GTPases, Rac, and Cdc42, thereby playing a pivotal role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[3] Dysregulation of the PAK4 signaling axis is implicated in the progression of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of PF-3758309's mechanism of action, its profound effects on the actin cytoskeleton and cell migration, and detailed protocols for key experimental assays.
Mechanism of Action of PF-3758309
PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK4.[1] It binds to the kinase domain of PAK4, preventing the transfer of phosphate (B84403) from ATP to its downstream substrates.[4][5] While designed with high affinity for PAK4, PF-3758309 also exhibits inhibitory activity against other PAK isoforms, classifying it as a pan-PAK inhibitor.[3][6] Its primary mode of action in the context of cytoskeletal dynamics is the disruption of the PAK4-mediated signaling cascade that governs actin polymerization and turnover.
Key Signaling Pathways Modulated by PF-3758309
The inhibition of PAK4 by PF-3758309 leads to the modulation of several downstream signaling pathways that are integral to cell migration and cytoskeletal organization:
-
PAK4/LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM domain kinase 1 (LIMK1). Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments and reduced cytoskeletal dynamics. By inhibiting PAK4, PF-3758309 prevents the phosphorylation of LIMK1, leading to active cofilin, which promotes actin filament disassembly and, consequently, disrupts the formation of migratory structures like filopodia and lamellipodia.[7][8][9]
-
PAK4/GEF-H1 Interaction: Guanine (B1146940) nucleotide exchange factor H1 (GEF-H1) is a known substrate of PAK4. PF-3758309 effectively inhibits the phosphorylation of GEF-H1 at serine 810.[4][5] GEF-H1 is a RhoA-specific guanine nucleotide exchange factor, and its activity is crucial for regulating the actin cytoskeleton.
-
CREB, NF-κB, and β-catenin Pathways: In cancer cells, PF-3758309 has been shown to suppress the CREB, NF-κB, and β-catenin signaling pathways.[10][11] These pathways are critically involved in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step in cell invasion and metastasis.[5][10] By downregulating these pathways, PF-3758309 reduces the expression of MMP-2 and MMP-9, thereby inhibiting the invasive potential of cancer cells.[10][12]
Quantitative Data on PF-3758309 Activity
The potency and efficacy of PF-3758309 have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of PF-3758309
| Target | Assay Type | Value | Reference(s) |
| PAK4 | Dissociation Constant (Kd) | 2.7 nM | [1][4][13] |
| PAK4 | Inhibition Constant (Ki) | 18.7 ± 6.6 nM | [4][5] |
| PAK1 | Inhibition Constant (Ki) | 13.7 ± 1.8 nM | [4][8] |
| PAK2 | 50% Inhibitory Concentration (IC50) | 190 nM | [4][6] |
| PAK3 | 50% Inhibitory Concentration (IC50) | 99 nM | [4][6] |
| PAK5 | Inhibition Constant (Ki) | 18.1 ± 5.1 nM | [4] |
| PAK6 | Inhibition Constant (Ki) | 17.1 ± 5.3 nM | [4][6] |
Table 2: Cellular Inhibitory Activity of PF-3758309
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference(s) |
| Engineered Cells | GEF-H1 Phosphorylation (S810) | Inhibition of pGEF-H1 | 1.3 ± 0.5 nM | [4][5] |
| HCT116 | Anchorage-Independent Growth | Inhibition of Colony Formation | 0.24 ± 0.09 nM | [5][14] |
| A549 | Anchorage-Independent Growth | Inhibition of Colony Formation | 27 nM | [4][14] |
| A549 | Cellular Proliferation | Inhibition of Cell Growth | 20 nM | [4][14] |
| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth | Inhibition of Colony Formation | Average: 4.7 ± 3.0 nM | [4][14] |
| SH-SY5Y | Cellular Proliferation | Inhibition of Cell Growth | 5.461 µM | [12][15] |
| IMR-32 | Cellular Proliferation | Inhibition of Cell Growth | 2.214 µM | [12][15] |
| NBL-S | Cellular Proliferation | Inhibition of Cell Growth | 14.02 µM | [12][15] |
| KELLY | Cellular Proliferation | Inhibition of Cell Growth | 1.846 µM | [12][15] |
| Human Xenograft Models | Tumor Growth Inhibition | Plasma Concentration | EC50: 0.4 nM | [4][13] |
Effects on Cytoskeletal Dynamics and Cell Migration
PF-3758309 exerts profound effects on the actin cytoskeleton, leading to a significant reduction in cell migration and invasion.
Disruption of Actin Cytoskeleton Organization
Inhibition of the PAK4 signaling cascade by PF-3758309 leads to significant alterations in the architecture of the actin cytoskeleton. By promoting the activity of the actin-severing protein cofilin, PF-3758309 disrupts the formation and stability of filamentous actin (F-actin) structures that are essential for cell motility. This includes the disassembly of:
-
Lamellipodia: Broad, sheet-like protrusions at the leading edge of a migrating cell, driven by a branched network of actin filaments.
-
Filopodia: Thin, finger-like protrusions that act as cellular sensors to probe the microenvironment.
The disruption of these structures impairs the cell's ability to generate the protrusive forces necessary for directional movement.
Inhibition of Cell Migration and Invasion
The cytoskeletal remodeling induced by PF-3758309 translates into a potent inhibition of both cell migration and invasion. This has been demonstrated in various cancer cell lines using assays such as:
-
Wound Healing (Scratch) Assays: Treatment with PF-3758309 significantly delays the closure of a "wound" created in a confluent cell monolayer, indicating impaired collective cell migration.[16]
-
Boyden Chamber (Transwell) Assays: PF-3758309 reduces the number of cells that migrate through a porous membrane towards a chemoattractant, demonstrating a reduction in chemotaxis.[16] For invasion assays, where the membrane is coated with an extracellular matrix-like substance (e.g., Matrigel), PF-3758309 also inhibits the ability of cells to degrade and move through this barrier.[10]
The anti-migratory and anti-invasive effects are further enhanced by the PF-3758309-mediated downregulation of MMP-2 and MMP-9 expression.[10][12]
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of PF-3758309 on cytoskeletal dynamics and cell migration are provided below.
In Vitro Kinase Assay for PAK4 Inhibition
This protocol describes a method to determine the inhibitory activity of PF-3758309 on PAK4 kinase activity in a cell-free system.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
PAK4 substrate (e.g., a synthetic peptide corresponding to a known phosphorylation site on a substrate like GEF-H1)
-
PF-3758309 stock solution (in DMSO)
-
384-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of PF-3758309 in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
In a 384-well plate, add the diluted PF-3758309 or vehicle control.
-
Add the recombinant PAK4 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a solution containing ATP and the kinase substrate in kinase buffer.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the PF-3758309 concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated GEF-H1
This protocol details the detection of phosphorylated GEF-H1 (p-GEF-H1) at Serine 810 in cell lysates following treatment with PF-3758309.
Materials:
-
HCT116 or other suitable cell line
-
PF-3758309
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GEF-H1 (Ser810), anti-total GEF-H1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of PF-3758309 or vehicle (DMSO) for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-GEF-H1 (Ser810) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed with antibodies against total GEF-H1 and a loading control like GAPDH.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton in response to PF-3758309 treatment.
Materials:
-
Cells cultured on glass coverslips
-
PF-3758309
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Fluorescently-conjugated phalloidin (e.g., targeting F-actin)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to grow to the desired confluency.
-
Treat the cells with PF-3758309 or vehicle (DMSO) for the specified duration.
-
Gently wash the cells with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate the cells with a solution of fluorescently-conjugated phalloidin in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Incubate with a DAPI or Hoechst solution to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Cell Migration (Wound Healing) Assay
This assay measures the collective migration of a cell population in response to PF-3758309.
Materials:
-
Adherent cell line (e.g., A549)
-
Multi-well culture plates
-
Sterile pipette tips
-
PF-3758309
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once a confluent monolayer has formed, use a sterile pipette tip to create a linear scratch down the center of the well.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing different concentrations of PF-3758309 or a vehicle control.
-
Capture an initial image of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of PF-3758309 on the ability of cells to grow without attachment to a solid substrate, a hallmark of cellular transformation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Agar
-
Culture medium
-
PF-3758309
-
Multi-well plates
-
Crystal violet or a fluorescent viability dye
-
Microscope
Procedure:
-
Prepare a base layer of 0.6% agar in culture medium and pour it into the wells of a multi-well plate. Allow it to solidify.
-
Trypsinize and count the cells to prepare a single-cell suspension.
-
Prepare a top layer solution of 0.3% agar in culture medium.
-
Mix the cell suspension with the top agar solution containing various concentrations of PF-3758309 or a vehicle control.
-
Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Feed the cells every 2-3 days by adding a small amount of culture medium containing the respective treatments to the top of the agar to prevent it from drying out.
-
After the incubation period, stain the colonies with crystal violet or a fluorescent viability dye.
-
Count the number of colonies and/or measure their size using a microscope and image analysis software.
Conclusion
PF-3758309 is a potent inhibitor of the PAK family of kinases, with a primary role in disrupting the PAK4 signaling axis that governs cytoskeletal dynamics and cell migration. Its ability to modulate the activity of key downstream effectors like LIMK1 and cofilin, and to suppress pro-migratory signaling pathways, results in a profound inhibition of the cellular machinery required for movement and invasion. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of PF-3758309 and other PAK inhibitors on these fundamental cellular processes. This in-depth understanding is crucial for the continued development and evaluation of PAK-targeted therapies in oncology and other diseases characterized by aberrant cell motility.
References
- 1. Anchorage-Independent Growth Assay [whitelabs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellproduce.co.jp [cellproduce.co.jp]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. andrewslab.ca [andrewslab.ca]
- 10. protocols.io [protocols.io]
- 11. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. promega.jp [promega.jp]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Discovery and Chemical Synthesis of PF-3758309: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of p21-activated kinase 4 (PAK4). Its discovery marked a significant advancement in the pursuit of targeted therapies for various cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of PF-3758309. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of its mechanism of action and experimental workflows to support further research and development in this area.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family of small GTPases, including Cdc42 and Rac. The PAK family is divided into two groups: Group I (PAK1-3) and Group II (PAK4-6). PAK4, in particular, has been implicated in a variety of cellular processes critical for cancer progression, such as cell proliferation, survival, migration, and cytoskeletal dynamics. Aberrant PAK4 signaling has been observed in numerous human cancers, making it an attractive target for therapeutic intervention.
PF-3758309 emerged from extensive high-throughput screening and structure-based drug design efforts as a potent and selective inhibitor of PAK4.[1][2] It exhibits robust anti-proliferative activity across a range of cancer cell lines and has demonstrated tumor growth inhibition in preclinical xenograft models.[2] This document serves as a comprehensive resource, detailing the scientific journey from the initial discovery of PF-3758309 to its synthesis and biological evaluation.
Discovery of PF-3758309
The discovery of PF-3758309 was the result of a systematic drug discovery campaign. Initial efforts involved high-throughput screening of large compound libraries to identify initial hits with inhibitory activity against the PAK4 kinase domain. These early hits were then optimized through a structure-based design approach, utilizing X-ray crystallography of inhibitor-kinase complexes to enhance potency and selectivity. This iterative process of chemical synthesis and biological testing led to the identification of PF-3758309, a pyrrolopyrazole-based compound with high affinity for PAK4.
Chemical Synthesis of PF-3758309
The chemical synthesis of PF-3758309 involves a multi-step process, beginning with the construction of the core pyrrolo[3,4-c]pyrazole scaffold, followed by the introduction of the thieno[3,2-d]pyrimidine (B1254671) moiety and the chiral side chain. The following is a representative synthetic route based on analogous chemical patent literature.
Experimental Protocol: Chemical Synthesis
Step 1: Synthesis of the Pyrrolopyrazole Core
A detailed, step-by-step protocol for the synthesis of the core structure and the final compound is outlined in patent WO2008032157 A1. The general strategy involves the reaction of a substituted hydrazine (B178648) with a suitable dicarbonyl compound to form the pyrazole (B372694) ring, followed by the construction of the fused pyrrole (B145914) ring system.
Step 2: Coupling with the Thienopyrimidine Moiety
The pyrrolopyrazole core is then coupled with a pre-functionalized 2-methylthieno[3,2-d]pyrimidine (B1647816) derivative. This is typically achieved through a nucleophilic aromatic substitution reaction, where an amino group on the pyrrolopyrazole displaces a leaving group (e.g., a halogen) on the thienopyrimidine ring.
Step 3: Amide Coupling of the Chiral Side Chain
The final step involves the amide bond formation between the carboxylic acid of the pyrrolopyrazole intermediate and (S)-2-(dimethylamino)-1-phenylethanamine. Standard peptide coupling reagents, such as HATU or HBTU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are used to facilitate this reaction.
Purification: The final product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to yield PF-3758309 as a solid.
A generalized workflow for the chemical synthesis is depicted below.
Caption: Generalized workflow for the chemical synthesis of PF-3758309.
Biological Activity and Mechanism of Action
PF-3758309 is a potent, ATP-competitive inhibitor of PAK4.[2] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.
Quantitative Biological Data
| Parameter | Value | Assay Type | Reference |
| Kd (PAK4) | 2.7 nM | Isothermal Titration Calorimetry | [1] |
| Ki (PAK4) | 18.7 nM | Kinase Assay | [2] |
| IC50 (pGEF-H1) | 1.3 nM | Cell-based Phosphorylation Assay | [2] |
| IC50 (A549 cell proliferation) | 20 nM | Cell Proliferation Assay | [2] |
| IC50 (HCT116 anchorage-independent growth) | 0.24 nM | Soft Agar Assay | [2] |
Signaling Pathway
PF-3758309 exerts its biological effects by inhibiting the PAK4 signaling pathway. A key downstream substrate of PAK4 is Guanine Nucleotide Exchange Factor-H1 (GEF-H1). By inhibiting PAK4, PF-3758309 prevents the phosphorylation of GEF-H1, which in turn modulates the activity of Rho GTPases and affects cytoskeletal dynamics and cell motility.
Caption: Simplified signaling pathway of PF-3758309 action.
Key Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of PF-3758309 against PAK4 kinase.
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Prepare a reaction mixture containing PAK4 enzyme, a suitable peptide substrate, and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: Add serial dilutions of PF-3758309 or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of PF-3758309 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of PF-3758309 on cancer cell lines.
Methodology: A common method is the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PF-3758309 or DMSO for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of PF-3758309.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer PF-3758309 orally at various doses daily or twice daily. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
PF-3758309 stands as a well-characterized and potent inhibitor of PAK4, demonstrating significant potential as an anti-cancer agent. Its discovery through a rigorous and systematic drug discovery process has provided a valuable chemical probe for elucidating the complex biology of PAK4 signaling. The detailed synthetic route and biological assay protocols provided in this guide are intended to facilitate further research into PF-3758309 and the development of next-generation PAK inhibitors. Continued investigation into the therapeutic applications and potential resistance mechanisms of PF-3758309 will be crucial in realizing its full clinical potential.
References
In Vivo Efficacy of PF-3758309 in Xenograft Models: A Technical Guide
Introduction
PF-3758309 is a potent, orally bioavailable, ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[1][2][3] Developed through high-throughput screening and structure-based design, it primarily targets PAK4 with a binding affinity (Kd) of 2.7 nM.[1][4][5] While designed for PAK4, it also exhibits inhibitory activity against other PAK isoforms, making it a pan-PAK inhibitor.[2][6] PAKs, particularly PAK4, are critical signaling nodes downstream of Rho-family GTPases (Cdc42 and Rac) and are frequently overexpressed in various cancers.[2][7] Their involvement in regulating cell proliferation, survival, cytoskeletal dynamics, and apoptosis has made them an attractive target for cancer therapy.[1][4][5][8] This document provides a comprehensive technical overview of the in vivo efficacy of PF-3758309 in various preclinical xenograft models, detailing its antitumor activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Quantitative Efficacy Data
PF-3758309 has demonstrated significant tumor growth inhibition (TGI) across a range of human tumor xenograft models. The data from key preclinical studies are summarized below.
| Xenograft Model | Cancer Type | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colorectal Carcinoma | 7.5 mg/kg, BID, p.o. | 9-18 days | 64% (p < 0.01) | [1][6] |
| HCT116 | Colorectal Carcinoma | 15 mg/kg, BID, p.o. | 9-18 days | 79% (p < 0.01) | [1][6] |
| HCT116 | Colorectal Carcinoma | 20 mg/kg, BID, p.o. | Not Specified | 97% | [6] |
| A549 | Lung Carcinoma | 7.5 - 30 mg/kg, BID, p.o. | 9-18 days | >70% (p < 0.01) | [1] |
| ATL43Tb(-) (CDX) | Adult T-cell Leukemia | 6 mg/kg/day, i.p. | Not Specified | Significant | [9] |
| ATL43Tb(-) (CDX) | Adult T-cell Leukemia | 12 mg/kg/day, i.p. | Not Specified | 87% | [6][9][10] |
| MS01-Luc (Allograft) | Schwannomatosis | 25 mg/kg, daily, p.o. | 14 days | Significant | [11] |
| Patient-Derived (mi-PDX) | Renal Carcinoma | 2.5 mg/kg, q2d, i.a. | 7 days | Significant | [12] |
| Pancreatic Cancer (PDX) | Pancreatic Ductal Adenocarcinoma | Not Specified (with Gemcitabine) | Not Specified | Maximally inhibited tumor growth | [13] |
-
BID: Twice daily; p.o.: Oral gavage; i.p.: Intraperitoneal; i.a.: Abdominal injection; CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; mi-PDX: Mini patient-derived xenograft.
Experimental Protocols
The in vivo efficacy of PF-3758309 has been evaluated using standardized xenograft and allograft methodologies. Below are representative protocols derived from the cited literature.
Xenograft Model Establishment
-
Cell Lines: A variety of human cancer cell lines have been used, including HCT116 (colorectal), A549 (lung), and ATL43Tb(-) (T-cell leukemia).[1][9]
-
Animal Models: Studies commonly utilize immunodeficient mice, such as NSG (NOD/SCID/γC-/-) mice, to allow for the growth of human tumor cells.[9][11]
-
Implantation: Tumor models are typically initiated by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 10^6 to 10 x 10^7 cells) into the flank of the mice. For orthotopic models, cells are implanted into the relevant organ or tissue, such as the sciatic nerve for schwannomatosis models.[11]
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements, calculated with the formula: (Length x Width^2) / 2. Treatment is often initiated once tumors reach a predetermined volume (e.g., ~100-200 mm³).[9]
Drug Formulation and Administration
-
Formulation: PF-3758309 for oral administration is typically formulated in a vehicle solution such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80.[11] For intraperitoneal injections, a formulation in 2% carboxymethyl cellulose (B213188) has been used.[9]
-
Administration: The primary route of administration is oral gavage (p.o.), reflecting its design as an orally available drug.[1][11] Intraperitoneal (i.p.) injection has also been used in some models.[9] Dosing is generally performed once or twice daily.[1][11]
Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth, measured at the end of the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Biomarker Analysis: To understand the mechanism of action in vivo, tumors are often harvested at the end of the study for pharmacodynamic analysis.
-
Immunohistochemistry (IHC): Tissues are stained for key biomarkers. In the HCT116 model, PF-3758309 treatment led to a dose-dependent decrease in the proliferation marker Ki67 and a significant increase in the apoptosis marker activated (cleaved) caspase-3.[1][8]
-
Imaging: Non-invasive imaging techniques, such as [3H]FLT-PET scans, have been used to show that PF-3758309 inhibits tumor cell proliferation in a dose- and time-dependent manner.[1]
-
Caption: Workflow for a typical preclinical xenograft study.
Signaling Pathways and Mechanism of Action
PF-3758309 exerts its antitumor effects by inhibiting PAK-mediated signaling pathways that are crucial for cancer cell proliferation and survival.[1]
-
Inhibition of PAK4 and Downstream Effectors: As an ATP-competitive inhibitor, PF-3758309 binds to the kinase domain of PAK4, preventing the phosphorylation of its substrates.[1][2] One key substrate is GEF-H1; by inhibiting its phosphorylation, PF-3758309 disrupts cytoskeletal dynamics.[1][4][5][8] It has also been shown to affect the WNT/β-catenin pathway.[6][10]
-
Induction of Apoptosis and Cell Cycle Arrest: In vivo studies confirm that PF-3758309's antitumor activity is driven by both cytostatic and cytoreductive mechanisms.[8] Treatment leads to a reduction in the proliferation marker Ki67 and an increase in the apoptotic marker cleaved caspase-3 in HCT116 tumors.[1][8] In neuroblastoma cells, PF-3758309 induces G1 phase cell cycle arrest.[3]
-
Modulation of Survival Pathways: Global cellular analysis has revealed that PF-3758309 modulates known PAK4-dependent signaling nodes and also has unexpected links to other pathways, including p53 signaling.[1][4][5][8] Furthermore, in some contexts, it has been shown to suppress the NF-κB signaling pathway.[2]
Caption: Simplified signaling pathway of PF-3758309 action.
PF-3758309 has consistently demonstrated potent antitumor activity in vivo across a variety of xenograft models, including those for colorectal, lung, and hematological cancers.[1][6][9] Its mechanism of action involves the inhibition of critical PAK4-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis.[1][8] While clinical development was halted due to poor oral bioavailability in humans and adverse side effects, the preclinical data strongly support PAK4 as a valid therapeutic target.[6][10] The extensive characterization of PF-3758309 in these models provides a valuable foundation for the development of next-generation PAK inhibitors with improved pharmacological properties for the treatment of human cancers.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sapiens.uax.com [sapiens.uax.com]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Inhibition of PI3K and PAK in Preclinical Models of Neurofibromatosis Type 2-related Schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
PF-3758309 dihydrochloride solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3][4] As a key effector of Rho family GTPases like Cdc42, PAK4 is implicated in various cellular processes, including proliferation, survival, cytoskeletal organization, and motility.[5][6] Dysregulation of PAK signaling is associated with the progression of several cancers, making PF-3758309 a valuable tool for cancer research and therapeutic development.[1][7] These notes provide detailed information on the solubility of PF-3758309 dihydrochloride (B599025) and protocols for the preparation of stock solutions for in vitro and in vivo studies.
Physicochemical Properties and Solubility
PF-3758309 dihydrochloride is the salt form of the active compound, which often exhibits improved solubility and stability.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 | 56.35 | Soluble.[8][9] |
| DMSO | > 24.5 mg/mL, up to 100 mM | > 24.5, up to 56.35 | Readily soluble.[5][8][9] |
| Alcohols | Soluble | Not specified | General solubility noted.[10] |
Note: The molecular weight of this compound is 563.55 g/mol .[8][9] Solubility can be batch-dependent, and it is recommended to consult the certificate of analysis for the specific lot being used.
Signaling Pathway of PF-3758309
PF-3758309 primarily targets PAK4, a serine/threonine kinase. By competitively binding to the ATP pocket of PAK4, it inhibits the phosphorylation of downstream substrates.[2][5] This action disrupts signaling cascades that promote oncogenic phenotypes. One of the key downstream effects is the inhibition of the NF-κB signaling pathway.[6][11] The diagram below illustrates the mechanism of action of PF-3758309.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.
Materials:
-
This compound (MW: 563.55 g/mol )
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound and place it into a sterile microcentrifuge tube. To minimize static interference, use an anti-static weigh boat or dish.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound, use the following calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 563.55 g/mol ) = 0.0001774 L
-
Volume (µL) = 177.4 µL
-
-
Dissolving the Compound: Add 177.4 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the tube to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[5] Visually inspect the solution to ensure that all solid material has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
General Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the effect of PF-3758309 on cell proliferation in a cancer cell line.
Concluding Remarks
PF-3758309 is a critical research tool for investigating the roles of PAK kinases in cancer and other diseases. Proper handling, including accurate stock solution preparation and appropriate storage, is essential for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing this potent inhibitor.
References
- 1. PF-3758309 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. bio-techne.com [bio-techne.com]
- 10. PF-03758309 Dihydrochloride - LKT Labs [lktlabs.com]
- 11. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing and Administration of PF-3758309 in Mice
These application notes provide a comprehensive guide for researchers utilizing the p21-activated kinase (PAK) inhibitor, PF-3758309, in murine models. The information is intended for professionals in drug development and cancer research.
Quantitative Data Summary
The following tables summarize the in vivo dosing regimens and reported efficacy of PF-3758309 across various mouse models.
Table 1: Dosing and Efficacy of PF-3758309 in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dose | Administration Route | Dosing Schedule | Reported Efficacy (Tumor Growth Inhibition - TGI) |
| Colorectal Cancer | HCT-116 | Not Specified | 7.5 mg/kg | Oral (p.o.) | Twice Daily | 64% TGI[1][2] |
| Colorectal Cancer | HCT-116 | Not Specified | 15 mg/kg | Oral (p.o.) | Twice Daily | 79% TGI[1][2] |
| Colorectal Cancer | HCT-116 | Not Specified | 20 mg/kg | Oral (p.o.) | Twice Daily | 97% TGI[1][2] |
| Colorectal Cancer | HCT-116 | Not Specified | 15 mg/kg | Oral (p.o.) | Twice Daily | >70% TGI[3] |
| Colorectal Cancer | HCT-116 | Not Specified | 25 mg/kg | Oral (p.o.) | Twice Daily | Significant TGI, induced apoptosis[3] |
| Lung Cancer | A549 | Not Specified | Not Specified | Oral (p.o.) | Twice Daily | >70% TGI[3] |
| Adult T-cell Leukemia | ATL43Tb(-) (CDX) | NSG | 12 mg/kg | Not Specified | Twice a week | 54.9% TGI[4] |
| Adult T-cell Leukemia | Patient-derived (PDX) | NSG | 12 mg/kg | Not Specified | Daily | 86.8% TGI[4] |
| Pancreatic Cancer | Patient-derived (TKCC 15) | SCID | 25 mg/kg | Intraperitoneal (i.p.) | Not Specified | Enhanced gemcitabine (B846) sensitivity, suppressed tumor growth[5][6] |
| Renal Carcinoma | Patient-derived (mi-PDX) | nu/nu | 2.5 mg/kg | Abdominal injection | Every 2 days for 7 days | Evaluated for anti-tumor effect[7] |
Table 2: Dosing of PF-3758309 in an Orthotopic Allograft Mouse Model
| Disease Model | Mouse Strain | Dose | Administration Route | Dosing Schedule | Outcome |
| Neurofibromatosis Type 2-related schwannomatosis | NSG | 25 mg/kg | Oral gavage | Daily for 14 days | Reduced tumor growth[8] |
Experimental Protocols
Protocol for HCT-116 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line.
Materials:
-
HCT-116 cells
-
Growth medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Athymic nude or NOD/SCID mice (6-8 weeks old)
-
PF-3758309
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80, 10% DMSO in water)[8]
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture HCT-116 cells in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash with PBS and resuspend in either PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.[9]
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Control Group: Administer the vehicle solution orally.
-
Treatment Group: Administer PF-3758309, prepared in the vehicle solution, at the desired dose (e.g., 7.5-25 mg/kg) via oral gavage, typically twice daily.[3]
-
-
Endpoint Analysis:
-
Continue treatment for the duration of the study (e.g., 9-18 days).[3]
-
Monitor tumor volumes and body weights regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[3]
-
Protocol for PANC-02 Orthotopic Pancreatic Cancer Model
This protocol outlines the procedure for establishing an orthotopic pancreatic cancer model using the murine PANC-02 cell line.
Materials:
-
PANC-02 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
PBS, sterile
-
Matrigel
-
C57BL/6 mice (6-8 weeks old)
-
PF-3758309
-
Vehicle solution
-
Surgical instruments
-
Anesthetics
Procedure:
-
Cell Culture: Maintain PANC-02 cells in the appropriate growth medium.
-
Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells/50 µL. Keep the cell suspension on ice.[10]
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left upper abdominal quadrant to expose the pancreas.
-
Carefully inject 50 µL of the cell suspension into the tail of the pancreas.[10]
-
Close the incision with sutures.
-
-
Tumor Growth and Treatment:
-
Endpoint Analysis:
-
Monitor animal health and tumor growth (e.g., via imaging if luciferase-expressing cells are used).
-
At the study endpoint, collect tumors and other relevant tissues for analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Signaling Pathways and Experimental Workflows
PF-3758309 Mechanism of Action
PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinases, with a high affinity for PAK4.[9][11][12] PAK4 is a key signaling node that regulates numerous cellular processes implicated in cancer, including proliferation, survival, and metastasis. By inhibiting PAK4, PF-3758309 disrupts these oncogenic signaling pathways.
Caption: Mechanism of action of PF-3758309.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of PF-3758309 in a mouse xenograft model.
Caption: Workflow for an in vivo efficacy study.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCT-116 cells xenograft mice models [bio-protocol.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
PF-3758309 Dihydrochloride: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the recommended storage conditions and protocols for assessing the stability of PF-3758309 dihydrochloride (B599025), a potent inhibitor of p21-activated kinase 4 (PAK4). Due to the limited availability of public quantitative stability data, this document focuses on providing best-practice guidelines and standardized protocols for users to generate their own stability data.
Overview of PF-3758309 Dihydrochloride
PF-3758309 is a small molecule inhibitor with significant preclinical anti-tumor activity. As a dihydrochloride salt, it exhibits improved solubility in aqueous solutions compared to its free base, making it suitable for a range of in vitro and in vivo studies. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. The following recommendations are based on information from various suppliers.
Solid Form
| Parameter | Recommendation |
| Storage Temperature | -20°C[1][2] |
| Storage Atmosphere | Store in a dry, dark place. |
| Long-term Storage | For long-term storage, maintaining the compound at -20°C is recommended. |
Stock Solutions
The preparation and storage of stock solutions require careful consideration to prevent degradation. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating concentrated stock solutions of PF-3758309.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO is recommended.[3] |
| Concentration | Prepare stock solutions at a concentration of 10 mM to 100 mM. |
| Storage Temperature | For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 2 years), aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.[3] |
| Freeze-Thaw Cycles | Minimize repeated freeze-thaw cycles to prevent degradation. It is best practice to aliquot the stock solution into single-use volumes. |
| Aqueous Solutions | This compound is soluble in water up to 100 mM. However, the stability of aqueous solutions is not well-documented and they should be prepared fresh for each experiment. |
Signaling Pathway of PF-3758309
PF-3758309 is a potent, ATP-competitive inhibitor of PAK4.[4][5] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its dysregulation is implicated in the progression of several cancers.
PF-3758309 inhibits PAK4, disrupting downstream oncogenic signaling.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.
General Workflow for Stability Testing
This workflow outlines the key steps in a comprehensive stability study.
A systematic approach to evaluating the stability of PF-3758309.
Protocol for Assessing Solid-State Stability
Objective: To determine the stability of solid this compound under various temperature and humidity conditions.
Materials:
-
This compound (solid)
-
Climate-controlled stability chambers
-
Analytical balance
-
HPLC system with UV detector
-
Appropriate vials
Procedure:
-
Accurately weigh samples of this compound into individual vials.
-
Place the vials in stability chambers set to the following conditions (based on ICH guidelines):
-
Long-term: 25°C / 60% RH
-
Intermediate: 30°C / 65% RH
-
Accelerated: 40°C / 75% RH
-
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each condition.
-
Visually inspect the sample for any physical changes (e.g., color, appearance).
-
Dissolve the sample in a suitable solvent (e.g., DMSO) to a known concentration.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Calculate the percentage of PF-3758309 remaining at each time point.
Protocol for Assessing Solution Stability
Objective: To evaluate the stability of this compound in solution under different solvent, pH, and temperature conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, water, ethanol)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare stock solutions of this compound in the desired solvents and buffers to a known concentration.
-
Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability testing, expose a set of vials to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.
-
Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.
-
Quantify the concentration of PF-3758309 remaining and monitor the formation of any degradation products.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.
General HPLC Parameters:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where PF-3758309 has maximum absorbance.
-
Forced Degradation: To validate the method's stability-indicating capability, a forced degradation study should be performed. This involves intentionally degrading the compound under harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to ensure that the degradation products are resolved from the parent peak.
Summary of Key Stability Considerations
-
Solid State: Store at -20°C in a dry, dark environment.
-
DMSO Stock Solutions: Aliquot and store at -80°C for long-term stability. Avoid multiple freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis, it is recommended to prepare aqueous solutions fresh before each use.
-
Light Sensitivity: As a precautionary measure, protect both solid and solution forms from prolonged exposure to light.
By following these guidelines and implementing rigorous stability testing protocols, researchers can ensure the quality and reliability of their studies involving this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. PF-03758309 Dihydrochloride - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of PAK4 Inhibition by PF-3758309 using Western Blot
Introduction
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] Its overexpression is linked to the progression of numerous cancers, making it a significant target for therapeutic intervention.[1][3][4] PF-3758309 is a potent, ATP-competitive small molecule inhibitor of PAK4.[3][5] This compound has been shown to inhibit the kinase activity of PAK4, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in various cancer models.[5][6][7]
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate.[8] This method is indispensable for studying the effects of inhibitors like PF-3758309 on protein phosphorylation and signaling pathways. By analyzing the levels of total PAK4 and its phosphorylated form (p-PAK4), as well as downstream signaling molecules, researchers can effectively characterize the cellular mechanism of action of PF-3758309.
This document provides a detailed protocol for performing a Western blot analysis to assess the inhibition of PAK4 by PF-3758309.
Key Experimental Protocols
1. Cell Culture and Treatment with PF-3758309
This protocol is suitable for adherent cancer cell lines known to express PAK4 (e.g., HCT116, A549, pancreatic cancer cell lines).[6][9]
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and grow them in appropriate culture medium until they reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of PF-3758309 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO-treated) in the experimental design.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing various concentrations of PF-3758309 or the vehicle control.[10] Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibitor to exert its effects.[9][11]
2. Preparation of Cell Lysates
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) to each well.[10] Immediately scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[10] For more comprehensive lysis, especially for tissue, RIPA buffer may be used.[8]
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.[10][12]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes, then cool on ice.[10][12]
-
Centrifugation: Microcentrifuge the samples for 5 minutes to pellet cell debris.[10][12] The supernatant contains the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-30 µg of total protein from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE).[8] Also, load a molecular weight marker to determine the size of the target proteins.[12] Run the gel according to the manufacturer's instructions to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10] This can be done using a wet or semi-dry transfer system.[8] For larger proteins, a wet transfer at 70V for 1.5-3 hours under cooling conditions is recommended.[8][12]
5. Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the recommended dilution buffer (often 5% BSA in TBST for phospho-antibodies), overnight at 4°C with gentle shaking.[10][13] Key primary antibodies include those against:
-
Total PAK4
-
Phospho-PAK4 (p-PAK4 Ser474)
-
Downstream targets like p-LIMK1, β-catenin
-
A loading control like β-actin or GAPDH
-
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[10][13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[12][13]
-
Final Washes: Wash the membrane again three times for 5 minutes each with TBST.[12][13]
-
Detection: Apply an Enhanced Chemiluminescence (ECL) reagent to the membrane and incubate for the time recommended by the manufacturer.[12] Capture the chemiluminescent signal using X-ray film or a digital imaging system.[12]
Data Presentation
Table 1: Summary of Reagents and Conditions for Western Blot Analysis
| Parameter | Recommendation |
| Cell Treatment | |
| Inhibitor | PF-3758309 |
| Vehicle Control | DMSO |
| Treatment Duration | 24-48 hours |
| Sample Preparation | |
| Lysis Buffer | 1X SDS Sample Buffer or RIPA Buffer |
| Protein Load per Lane | 20-30 µg |
| Immunoblotting | |
| Blocking Buffer | 5% nonfat dry milk or 5% BSA in TBST |
| Blocking Time | 1 hour at Room Temperature |
| Primary Antibodies | |
| Anti-p-PAK4 (Ser474) | Dilution as per manufacturer's datasheet (e.g., 1:1000) in 5% BSA/TBST |
| Anti-total PAK4 | Dilution as per manufacturer's datasheet (e.g., 1:1000) in 5% BSA/TBST |
| Anti-β-actin (Loading Control) | Dilution as per manufacturer's datasheet (e.g., 1:2000) in 5% milk/TBST |
| Incubation Conditions | Overnight at 4°C with gentle agitation |
| Secondary Antibody | |
| Type | HRP-conjugated Anti-Rabbit or Anti-Mouse IgG |
| Dilution | 1:2000 in 5% milk/TBST |
| Incubation Conditions | 1 hour at Room Temperature with gentle agitation |
| Detection | |
| Reagent | Enhanced Chemiluminescence (ECL) Substrate |
Mandatory Visualizations
Caption: Workflow for Western blot analysis of PAK4 inhibition.
Caption: PAK4 signaling pathway and inhibition by PF-3758309.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Pak4 Protein Kinase Plays a Key Role in Cell Survival and Tumorigenesis in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing PF-3758309 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the p21-activated kinase (PAK) inhibitor, PF-3758309, in combination with other chemotherapy agents. This document is intended to guide researchers in designing and executing experiments to explore the synergistic anti-tumor effects of such combination therapies.
Introduction to PF-3758309
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of the p21-activated kinase (PAK) family, with particularly high affinity for PAK4.[1][2] PAKs are critical downstream effectors of the Rho family of small GTPases and are implicated in a wide array of oncogenic processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1][3] Aberrant PAK signaling is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. PF-3758309 has demonstrated broad anti-proliferative activity across a range of cancer cell lines, including those of colon, lung, pancreatic, and breast origin.[4][5]
The rationale for employing PF-3758309 in combination with conventional chemotherapy stems from its potential to sensitize cancer cells to the cytotoxic effects of these agents. By inhibiting PAK-mediated survival pathways, PF-3758309 can lower the threshold for apoptosis induced by DNA-damaging agents and other antimetabolites.[1][6] Preclinical studies have shown that combining PF-3758309 with agents such as gemcitabine (B846), 5-fluorouracil (B62378) (5-FU), and abraxane leads to enhanced anti-tumor efficacy in pancreatic cancer models.[1][3]
Key Signaling Pathways and Rationale for Combination Therapy
PF-3758309 exerts its effects by modulating several key signaling pathways that are crucial for tumor growth and survival. Understanding these pathways provides a strong rationale for its use in combination with other cytotoxic agents.
By inhibiting PAK4, PF-3758309 can disrupt downstream signaling cascades, including the Raf/MEK/ERK, PI3K/Akt, and Wnt/β-catenin pathways, all of which are pivotal for cell proliferation and survival.[7][8] Furthermore, PAK4 has been implicated in mediating chemoresistance, in part through the activation of the NF-κB pathway.[3] Therefore, combining PF-3758309 with standard chemotherapies that induce cellular stress and DNA damage can create a synthetic lethal effect, leading to enhanced tumor cell death.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating PF-3758309 as a single agent and in combination with other chemotherapy drugs.
Table 1: In Vitro Activity of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HCT116 | Colorectal | Anchorage-Independent Growth | 0.24 ± 0.09 | [4] |
| A549 | Lung | Anchorage-Independent Growth | 27 | [4] |
| A549 | Lung | Proliferation | 20 | [4] |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | 4.7 ± 3.0 (average) | [4] |
| Pancreatic Ductal Adenocarcinoma (Patient-Derived) | Pancreatic | Proliferation (Hypoxia) | See Reference for specific lines | [3] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) by PF-3758309 Monotherapy
| Xenograft Model | Cancer Type | Dosing Regimen | TGI (%) | Reference |
| HCT116 | Colorectal | 7.5-30 mg/kg BID, oral | >70 | [4] |
| A549 | Lung | 7.5-30 mg/kg BID, oral | >70 | [4] |
| ATL Xenograft | T-Cell Leukemia | 12 mg/kg/day | 87 | [5] |
| HCT-116 | Colorectal | 7.5 mg/kg, oral | 64 | [5] |
| HCT-116 | Colorectal | 15 mg/kg, oral | 79 | [5] |
| HCT-116 | Colorectal | 20 mg/kg, oral | 97 | [5] |
Table 3: Enhanced Efficacy of PF-3758309 in Combination with Chemotherapy in Pancreatic Cancer Models
| Cell Line / Model | Combination | Endpoint | Observation | Reference |
| Patient-Derived PDA Cell Lines | PF-3758309 + 5-FU, Gemcitabine, or Abraxane | Cell Growth | Further suppression of cell growth compared to single agents | [1][3] |
| TKCC 15 Xenograft | PF-3758309 + Gemcitabine | Tumor Growth | Maximally inhibited tumor growth by suppressing cell proliferation | [1] |
| MIA PaCa-2, PSN-1, KP4 | KPT-9274 (PAK4i) + Gemcitabine | Clonogenicity | 2-3 fold shift in Gemcitabine IC50 | [6] |
| MIA PaCa-2 | PF-3758309 (0.1 µM) + Gemcitabine (3 µM) | Protein Expression | Significant inhibition of p-PAK4, p-β-catenin, and Gemcitabine-induced β-catenin, c-JUN, RRM2 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PF-3758309 in combination with other chemotherapy agents.
In Vitro Cell Viability Assay (MTS/CCK-8)
This protocol is designed to assess the cytotoxic effects of PF-3758309 in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PF-3758309 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, stock solution in appropriate solvent)
-
96-well clear-bottom plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment:
-
Prepare serial dilutions of PF-3758309 and the chemotherapeutic agent in culture medium.
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
PF-3758309 alone (at various concentrations)
-
Chemotherapeutic agent alone (at various concentrations)
-
Combination of PF-3758309 and the chemotherapeutic agent (at various concentrations, often in a fixed ratio or a matrix format).
-
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine a Combination Index (CI).
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects of the combination treatment by examining the expression and phosphorylation status of key proteins in the PAK4 signaling pathway.
Materials:
-
Cancer cells treated as described in the cell viability assay.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin, anti-c-JUN, anti-RRM2, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of PF-3758309 in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
PF-3758309 formulation for oral administration.
-
Chemotherapeutic agent formulation for appropriate administration (e.g., intraperitoneal injection for gemcitabine).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (n=5-10 mice per group):
-
Vehicle control
-
PF-3758309 alone (e.g., 15-30 mg/kg, oral, BID)
-
Chemotherapeutic agent alone (e.g., gemcitabine at a clinically relevant dose)
-
Combination of PF-3758309 and the chemotherapeutic agent.
-
-
Treatment: Administer the treatments according to the specified schedule for a defined period (e.g., 2-4 weeks).
-
Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can also be measured.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The combination of PF-3758309 with standard chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and potentially overcome chemoresistance. The protocols provided in these application notes offer a framework for researchers to investigate the synergistic potential of such combinations in various cancer models. Careful execution of these experiments and thorough data analysis will be crucial in elucidating the underlying mechanisms and advancing the clinical development of PAK inhibitors in oncology.
References
- 1. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK4 inhibition significantly potentiates Gemcitabine activity in PDAC cells via inhibition of Wnt/β-catenin, p-ERK/MAPK and p-AKT/PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PF-3758309 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2] As a critical node in oncogenic signaling, PAK4 is implicated in a variety of cellular processes that contribute to cancer progression, including proliferation, survival, cytoskeletal remodeling, and anchorage-independent growth.[2][3] Consequently, the accurate measurement of PF-3758309 activity in relevant cellular contexts is paramount for its preclinical and clinical development.
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the biological activity of PF-3758309. The described methodologies cover key aspects of its mechanism of action, from direct target engagement to downstream cellular phenotypes.
Mechanism of Action: PAK4 Inhibition
PF-3758309 exerts its effects by binding to the ATP-binding pocket of PAK4, thereby preventing the phosphorylation of its downstream substrates.[1][2][4] One of the key substrates of PAK4 is Guanine Nucleotide Exchange Factor-H1 (GEF-H1), which, upon phosphorylation, activates the RhoA signaling pathway, leading to cytoskeletal changes and promoting cell motility and invasion.[2] By inhibiting PAK4, PF-3758309 effectively blocks this signaling cascade. The inhibitory activity of PF-3758309 extends to other PAK isoforms, making it a pan-PAK inhibitor.[5]
Quantitative Data Summary
The following tables summarize the in vitro and cell-based activities of PF-3758309 across various assays and cancer cell lines.
Table 1: In Vitro and Cellular Target Engagement of PF-3758309
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | PAK4 | Ki | 18.7 ± 6.6 nM | [4] |
| Isothermal Calorimetry | PAK4 | Kd | 2.7 ± 0.3 nM | [4] |
| Cellular Assay | pGEF-H1 (Ser810) | IC50 | 1.3 ± 0.5 nM | [2][4] |
| Cellular Assay | PAK4/Cofilin | IC50 | 10.4 ± 4.0 nM | [4] |
| Cellular Assay | p53/Mdm2 | IC50 | 5.6 ± 3.6 nM | [4] |
| Cellular Assay | p53/Pin1 | IC50 | 5.7 ± 1.7 nM | [4] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of PF-3758309 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | IC50 | 0.24 ± 0.09 nM | [4] |
| Panel of Tumor Cell Lines | Various | Anchorage-Independent Growth | IC50 | 4.7 ± 3 nM | [2] |
| HCT116 | Colon Carcinoma | Cell Proliferation | IC50 | < 10 nM | [6] |
| A549 | Lung Carcinoma | Cell Proliferation | IC50 | 20 nM | [7] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | IC50 | 27 nM | [7] |
| Multiple Cell Lines | CRC, Pancreatic, NSCLC | Cell Proliferation | 36% with IC50 < 10 nM | [3] |
Experimental Protocols
Detailed methodologies for key cell-based assays to measure the activity of PF-3758309 are provided below.
GEF-H1 Phosphorylation Assay (AlphaScreen SureFire)
This assay quantifies the inhibition of PAK4-mediated phosphorylation of its direct substrate, GEF-H1, in a cellular context. The AlphaScreen SureFire technology is a sensitive, no-wash immunoassay suitable for high-throughput screening.
Principle: The assay employs two antibodies specific to GEF-H1: one that recognizes a non-phosphorylated epitope and is biotinylated, and another that is specific to the phosphorylated form of GEF-H1. These antibodies bind to streptavidin-coated donor beads and protein A-conjugated acceptor beads, respectively. In the presence of phosphorylated GEF-H1, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
Materials:
-
AlphaScreen SureFire GEF-H1 (p-Ser810) Assay Kit (PerkinElmer or similar)
-
Adherent cancer cell line expressing PAK4 and GEF-H1 (e.g., HCT116)
-
Cell culture medium and supplements
-
PF-3758309
-
384-well white opaque microplates
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-3758309 in cell culture medium. Add the compound dilutions to the cells and incubate for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Remove the culture medium and add 1X Lysis Buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Assay Assembly: Transfer the cell lysates to a 384-well white opaque ProxiPlate. Add the AlphaScreen Acceptor Bead mix (containing the anti-phospho-GEF-H1 antibody) to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Donor Bead Addition: Add the AlphaScreen Donor Bead mix (containing the biotinylated anti-GEF-H1 antibody) to each well.
-
Final Incubation: Incubate for another 2 hours at room temperature, protected from light.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of GEF-H1 phosphorylation relative to vehicle-treated controls and determine the IC50 value.
Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell proliferation or an increase in cell death.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or similar)
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
PF-3758309
-
96- or 384-well opaque-walled microplates
-
Luminometer
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in a 96- or 384-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of PF-3758309 to the cells and incubate for a specified period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percent inhibition of cell proliferation compared to vehicle-treated cells and calculate the IC50 value.[7]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in caspase 3/7 activity is a hallmark of apoptosis.
Principle: The Caspase-Glo® 3/7 Reagent contains a pro-luminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PF-3758309
-
96- or 384-well white-walled microplates
-
Luminometer
Protocol:
-
Cell Seeding: Plate cells in a 96- or 384-well white-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PF-3758309 for a predetermined time (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.
-
Mix the contents gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold-induction of caspase-3/7 activity relative to untreated control cells.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a key characteristic of transformed cells. PF-3758309 is expected to inhibit the formation of colonies in soft agar.
Principle: Cells are suspended in a semi-solid agar medium, which prevents their attachment to a solid surface. Only transformed cells can proliferate and form colonies under these conditions.
Materials:
-
Agar
-
Cell culture medium (2X and 1X)
-
Fetal Bovine Serum (FBS)
-
6-well plates
-
PF-3758309
-
Cancer cell line (e.g., HCT116)
Protocol:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in 1X cell culture medium supplemented with 10% FBS. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension: Prepare a 0.3% agar solution in 1X cell culture medium with 10% FBS. Trypsinize and count the cells. Resuspend the cells in the 0.3% agar solution at a density of 5,000-10,000 cells/ml.
-
Top Agar Layer: Carefully layer 1 ml of the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a humidified incubator.
-
Compound Treatment: After the top layer has solidified, add 100 µl of culture medium containing the desired concentrations of PF-3758309 to each well.
-
Feeding and Colony Growth: Feed the cells every 3-4 days by adding fresh medium with the compound. Incubate for 14-21 days until colonies are visible.
-
Staining and Counting: Stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.
-
Data Analysis: Determine the percent inhibition of colony formation compared to vehicle-treated controls and calculate the IC50 value.
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
IHC allows for the visualization and quantification of protein expression in tissue samples, such as tumor xenografts from in vivo studies. Key markers include Ki67 (proliferation) and cleaved caspase-3 (apoptosis).
Principle: Tissue sections are incubated with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which catalyzes a colorimetric reaction, allowing for visualization under a microscope.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibodies (anti-Ki67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (e.g., rabbit anti-Ki67 and rabbit anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the target protein.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the percentage of Ki67-positive and cleaved caspase-3-positive cells using image analysis software.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the activity of the PAK4 inhibitor, PF-3758309. From quantifying direct target engagement through GEF-H1 phosphorylation to assessing downstream phenotypic effects on proliferation, apoptosis, and anchorage-independent growth, these protocols offer researchers the tools to comprehensively evaluate the cellular efficacy of this and other PAK inhibitors. The provided quantitative data serves as a benchmark for expected activities in various cancer cell lines. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of PAK-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. bioline.ru [bioline.ru]
- 3. GEF-H1 modulates localized RhoA activation during cytokinesis under the control of mitotic kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes: Assessing the Anti-Proliferative Effects of PF-3758309
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3] PAKs are crucial serine/threonine kinases that act as downstream effectors for Rho family GTPases, regulating essential cellular processes such as cell proliferation, survival, motility, and cytoskeletal dynamics.[4][5] Aberrant PAK4 signaling is implicated in the initiation and progression of various cancers, making it a compelling therapeutic target.[1][6] PF-3758309 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those from colorectal, lung, pancreatic, and breast tumors.[1][6]
These application notes provide a comprehensive guide for researchers to assess the anti-proliferative effects of PF-3758309, detailing protocols for key in vitro and in vivo experiments and methods for data analysis and visualization.
Mechanism of Action: PAK4 Signaling Inhibition
PF-3758309 exerts its anti-proliferative effects primarily by inhibiting the kinase activity of PAK4. This prevents the phosphorylation of downstream substrates, such as GEF-H1, which disrupts signaling pathways controlling cell cycle progression, survival, and cytoskeletal organization.[1][7][8] The inhibitor has also been shown to modulate other critical pathways, including the p53 and NF-κB signaling networks.[1][9]
In Vitro Assessment of Anti-Proliferative Effects
A series of in vitro assays are essential to characterize the potency and mechanism of PF-3758309's anti-proliferative activity.
Cell Viability and Proliferation Assays
These assays determine the concentration of PF-3758309 required to inhibit cancer cell growth (IC50).
Protocol: Cell Proliferation Assay using CCK-8
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 2x10⁴ cells/100 µL per well and incubate overnight.[10]
-
Drug Treatment: Prepare serial dilutions of PF-3758309 (e.g., 0.05 µM to 20 µM) in culture medium.[10] Replace the existing medium with 100 µL of the drug-containing medium. Include a DMSO-only well as a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[10]
-
Measurement: Measure the absorbance (OD) at 450 nm using a microplate reader.
-
Data Analysis: Normalize the OD values to the vehicle control and plot the percentage of cell viability against the log concentration of PF-3758309. Calculate the IC50 value using non-linear regression analysis.
Table 1: IC50 Values of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| HCT116 | Colorectal | Anchorage-Independent Growth | 0.24 nM | [1] |
| A549 | Non-Small-Cell Lung | Cellular Proliferation | 20 nM | [1] |
| IMR-32 | Neuroblastoma | CCK-8 | 2.21 µM | [10] |
| KELLY | Neuroblastoma | CCK-8 | 1.85 µM | [10] |
| SH-SY5Y | Neuroblastoma | CCK-8 | 5.46 µM | [10] |
| Panel (avg) | Various | Anchorage-Independent Growth | 4.7 ± 3.0 nM | [1][7] |
Cell Cycle Analysis
To determine if PF-3758309 induces cell cycle arrest, flow cytometry with propidium (B1200493) iodide (PI) staining is used.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed 1x10⁶ cells per well in a 6-well plate. After synchronization (e.g., serum starvation for 24h), treat cells with PF-3758309 at desired concentrations (e.g., 1 µM and 5 µM) or DMSO for 24-48 hours.[10][11]
-
Cell Harvest: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 population is indicative of apoptosis.
Table 2: Effect of PF-3758309 on Cell Cycle Distribution in HCT116 Cells (48h)
| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2 (%) | Reference |
| DMSO | 1.8 | 50.7 | 26.2 | 19.8 | [1] |
| 100 nM PF-3758309 | 12.4 | 49.4 | 14.4 | 23.1 | [1] |
Apoptosis Assays
To confirm that PF-3758309 induces programmed cell death, Annexin V/PI staining and western blot analysis for apoptosis markers are performed.
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment & Harvest: Treat and harvest cells as described in the cell cycle protocol (Section 2.2, steps 1-2).
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Western Blot for Apoptosis Markers
-
Lysate Preparation: After treatment with PF-3758309, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3 or cleaved PARP overnight at 4°C.[12]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[12]
Target Engagement and Downstream Signaling
Western blotting is used to confirm that PF-3758309 inhibits its intended target, PAK4, by assessing the phosphorylation status of its downstream substrates.
Protocol: Western Blot for PAK4 Signaling
-
Cell Treatment and Lysis: Treat cells with PF-3758309 for a short duration (e.g., 15 minutes to 2 hours) to observe direct effects on signaling.[1] Prepare lysates as described previously.
-
Immunoblotting: Perform western blotting as described above using primary antibodies for:
-
Analysis: A reduction in the ratio of phosphorylated protein to total protein indicates successful target inhibition by PF-3758309.
In Vivo Assessment of Anti-Tumor Efficacy
Xenograft tumor models are used to evaluate the anti-proliferative effects of PF-3758309 in a living system.
Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into immunocompromised mice.
-
Drug Administration: Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer PF-3758309 orally (p.o.) at various doses (e.g., 15-25 mg/kg) twice daily.[1]
-
Tumor Measurement: Measure tumor volume regularly throughout the study. Calculate Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors for analysis. Perform immunohistochemistry (IHC) to assess:
Table 3: In Vivo Efficacy of PF-3758309 in an HCT116 Xenograft Model
| Treatment Group | TGI (%) | Effect on Ki67 Expression | Effect on Activated Caspase-3 | Reference |
| 15 mg/kg | 79% | Significant Decrease | Significant Increase | [1][6] |
| 25 mg/kg | 97% | Significant Decrease | Significant Increase | [1][6] |
Conclusion
A multi-faceted approach is required to thoroughly assess the anti-proliferative effects of PF-3758309. The protocols outlined here, from initial in vitro cell viability screens to in vivo xenograft models, provide a robust framework for characterizing its activity. Key assessments include determining IC50 values across various cell lines, analyzing the induction of cell cycle arrest and apoptosis, and confirming on-target inhibition of the PAK4 signaling pathway. This comprehensive evaluation is critical for understanding the therapeutic potential of PF-3758309 in cancer treatment.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]
- 14. PAK4 Antibody | Cell Signaling Technology [cellsignal.jp]
Application Notes and Protocols: Immunohistochemical Analysis of PAK4 in PF-3758309 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 4 (PAK4), a serine/threonine kinase, is a critical signaling node in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Overexpression and hyperactivity of PAK4 have been implicated in the progression and metastasis of numerous cancers, making it an attractive therapeutic target.[1] PF-3758309 is a potent, ATP-competitive, small-molecule inhibitor with high affinity for PAK4, which has been investigated for its anti-tumor activity.[3][4] This document provides a detailed protocol for the immunohistochemical (IHC) analysis of PAK4 in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly in the context of treatment with PF-3758309. It also presents expected outcomes based on published data and visualizes key pathways and workflows.
Data Presentation: Expected Outcomes of PF-3758309 Treatment
Table 1: IHC Analysis of Ki67 Proliferation Marker in PF-3758309 Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Illustrative) |
| Vehicle Control | High | High | High |
| PF-3758309 (15 mg/kg) | Moderate | Moderate | Moderate |
| PF-3758309 (25 mg/kg) | Low | Low | Low |
Table 2: IHC Analysis of Activated Caspase-3 Apoptosis Marker in PF-3758309 Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Illustrative) |
| Vehicle Control | Low | Low | Low |
| PF-3758309 (15 mg/kg) | Moderate | Moderate | Moderate |
| PF-3758309 (25 mg/kg) | High | High | High |
Signaling Pathway and Experimental Workflow
PAK4 Signaling Pathway Inhibition by PF-3758309
The following diagram illustrates the central role of PAK4 in promoting cell survival and proliferation and how its inhibition by PF-3758309 is expected to impact downstream signaling.
Caption: PAK4 signaling pathway and its inhibition by PF-3758309.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for the immunohistochemical staining of PAK4 in FFPE tissues.
Caption: Immunohistochemistry experimental workflow for PAK4 staining.
Experimental Protocols
This protocol is a general guideline for the immunohistochemical staining of PAK4 in FFPE tissues and may require optimization for specific antibodies and tissue types.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary Antibody: Rabbit anti-PAK4 polyclonal antibody (e.g., Proteintech 14685-1-AP, diluted 1:500 in blocking buffer)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).[7]
-
Rinse slides in deionized water and then in wash buffer.
-
-
Blocking:
-
Incubate slides in hydrogen peroxide block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Incubate with the primary anti-PAK4 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer, 3 changes for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer, 3 changes for 5 minutes each.
-
Incubate with the DAB substrate solution until the desired stain intensity develops (typically 1-10 minutes), monitoring under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the slides through graded ethanol (70%, 95%, 100%) and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Quantitative Analysis
Stained slides should be imaged using a brightfield microscope. Quantitative analysis of PAK4 expression can be performed using image analysis software. The H-Score (Histoscore) is a common method for quantifying IHC staining and is calculated as follows:
H-Score = Σ (Intensity × Percentage)
Where 'Intensity' is the staining intensity score (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining), and 'Percentage' is the percentage of cells staining at that intensity.[6]
Conclusion
This application note provides a comprehensive guide for the immunohistochemical analysis of PAK4 in tissues treated with the inhibitor PF-3758309. The detailed protocol and expected outcomes on key biomarkers will aid researchers in assessing the in-situ efficacy of PAK4 inhibition. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological context and the methodological steps involved. As with any IHC protocol, optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissue types and experimental conditions.
References
- 1. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines [kjpp.net]
- 2. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 7. arigobio.com [arigobio.com]
Application Notes and Protocols for PF-3758309 in Rho GTPase Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinases (PAKs).[1][2] It was developed through high-throughput screening and structure-based design as a pyrrolopyrazole compound.[1] PAKs are critical serine/threonine kinase effectors downstream of the Rho family of small GTPases, particularly Cdc42 and Rac.[3][4] This makes PF-3758309 a valuable chemical probe for elucidating the roles of PAKs in oncogenic signaling, cell proliferation, cytoskeletal dynamics, and apoptosis.[1][2] While initially designed as a PAK4 inhibitor, it exhibits activity against all six PAK isoforms, earning it the classification of a pan-PAK inhibitor.[3][5] Its use in research has provided significant insights into PAK4-related pathways and has supported the role of PAK4 as a therapeutic target in cancer.[1][2]
Data Presentation: Inhibitory Profile of PF-3758309
The following tables summarize the quantitative data regarding the inhibitory activity of PF-3758309 from biochemical and cellular assays.
Table 1: In Vitro Biochemical Activity of PF-3758309 against PAK Isoforms
| Target Kinase | Parameter | Value (nM) | Notes |
| PAK4 | Kd | 2.7 | Equilibrium Dissociation Constant.[1][6] |
| PAK4 | Ki | 18.7 | ATP-competitive inhibition.[1][6] |
| PAK1 | IC50 / Ki | 13.7 | Cell-free assay.[3][6] |
| PAK2 | IC50 | 190 | Cell-free assay.[3][7] |
| PAK3 | IC50 | 99 | Cell-free assay.[3][7] |
| PAK5 | IC50 / Ki | 18.1 | Cell-free assay.[3][6] |
| PAK6 | IC50 / Ki | 17.1 | Cell-free assay.[3][6] |
Note: PF-3758309 has been screened against a broad panel of kinases and shows inhibitory activity against several off-target kinases, including members of the SRC family (SRC, FYN, YES), AMPK, RSK, and CHEK2, with Ki values under 200 nM for at least 20 kinases.[7] Researchers should consider these off-target effects when interpreting data.
Table 2: Cellular and In Vivo Activity of PF-3758309
| Assay Type | Cell Line / Model | Parameter | Value (nM) |
| PAK4 Substrate Inhibition | Engineered HEK293 | IC50 (pGEF-H1) | 1.3[1][6] |
| Anchorage-Independent Growth | Panel of Tumor Lines | IC50 | 4.7 (average)[1][6] |
| Anchorage-Independent Growth | A549 | IC50 | 27[6] |
| Cellular Proliferation | A549 | IC50 | 20[6] |
| Cellular Proliferation | HCT116 | IC50 | 0.24[8] |
| Cellular Proliferation | KELLY (Neuroblastoma) | IC50 | 1,846[9] |
| Cellular Proliferation | IMR-32 (Neuroblastoma) | IC50 | 2,214[9] |
| Cellular Proliferation | SH-SY5Y (Neuroblastoma) | IC50 | 5,461[9] |
| In Vivo Efficacy | Human Tumor Xenograft | Plasma EC50 | 0.4[1][2] |
Note: The antiproliferative potency of PF-3758309 can vary significantly between cell lines. This variability has been correlated with the expression of the P-glycoprotein (P-gp) efflux transporter, of which PF-3758309 is a substrate.[7]
Signaling Pathways and Experimental Workflows
Rho GTPase to PAK Signaling Pathway
Caption: Rho GTPase signaling cascade leading to PAK activation and cellular responses.
PAK4-Specific Downstream Signaling
Caption: PF-3758309 inhibits PAK4 and its key downstream signaling pathways.
General Experimental Workflow
Caption: Workflow for assessing the effects of PF-3758309 on cancer cells.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a general representation for measuring the direct inhibition of PAK4 by PF-3758309.
-
Objective: To determine the Ki or IC50 of PF-3758309 against purified PAK4 kinase domain.
-
Materials:
-
Recombinant human PAK4 catalytic domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Peptide substrate (specific for PAK4).
-
ATP (at Km concentration for the specific kinase).
-
32P-γ-ATP or fluorescent ADP detection system (e.g., ADP-Glo™).
-
PF-3758309 stock solution in DMSO.
-
96- or 384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of PF-3758309 in kinase buffer.
-
In an assay plate, add the kinase, peptide substrate, and PF-3758309 (or DMSO vehicle control).
-
Initiate the reaction by adding ATP (and 32P-γ-ATP if using radiometric detection).
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop the reaction (e.g., by adding EDTA or acid).
-
Quantify kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated 32P-ATP, and measure incorporated radioactivity using a scintillation counter. For fluorescent assays, follow the manufacturer's protocol to measure the ADP generated.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Phospho-GEF-H1 Cellular Assay
This assay measures the ability of PF-3758309 to inhibit PAK4 activity within a cellular context.[1][10]
-
Objective: To determine the cellular IC50 of PF-3758309 for PAK4-mediated phosphorylation of its substrate GEF-H1.
-
Materials:
-
Engineered cells, such as TR-293-KDG cells (HEK293 cells with tetracycline-inducible PAK4 kinase domain and constitutively expressed HA-tagged GEF-H1).[6][11]
-
Cell culture medium and tetracycline (B611298) (or doxycycline) for induction.
-
PF-3758309 stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-HA antibody-coated plates.
-
Primary antibody: anti-phospho-S810-GEF-H1.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent or colorimetric HRP substrate.
-
-
Procedure:
-
Seed TR-293-KDG cells in 96-well plates.
-
Induce PAK4 expression with tetracycline for 24 hours.
-
Treat cells with a serial dilution of PF-3758309 (or DMSO control) for 3 hours.[11]
-
Aspirate the medium and lyse the cells.
-
Transfer lysates to anti-HA antibody-coated plates to capture the HA-tagged GEF-H1. Incubate for 1-2 hours at room temperature.
-
Wash the plates to remove unbound proteins.
-
Add the anti-phospho-S810-GEF-H1 antibody and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add the HRP substrate and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the signal against the inhibitor concentration.
-
Cell Proliferation / Viability Assay
This protocol determines the effect of PF-3758309 on the growth of tumor cell lines.[6][9]
-
Objective: To determine the IC50 of PF-3758309 for inhibiting cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, SH-SY5Y).
-
Appropriate cell culture medium and serum.
-
PF-3758309 stock solution in DMSO.
-
96- or 384-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP).[6]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Add serial dilutions of PF-3758309 to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plates for 72 hours (or other desired time point) in a standard cell culture incubator.
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of PF-3758309 on a key hallmark of cancer transformation.
-
Objective: To measure the inhibition of anchorage-independent growth by PF-3758309.
-
Materials:
-
Cancer cell line of interest.
-
Cell culture medium, serum, and penicillin/streptomycin.
-
Agarose (B213101) (low melting point).
-
PF-3758309 stock solution in DMSO.
-
6-well plates.
-
-
Procedure:
-
Prepare a base layer of 0.6-1.0% agarose in culture medium in each well of a 6-well plate and allow it to solidify.
-
Harvest cells and resuspend them in a 0.3-0.4% agarose/medium mixture at a density of 5,000-10,000 cells per well. Include the desired concentration of PF-3758309 or DMSO vehicle in this mixture.
-
Carefully layer the cell-agarose suspension on top of the base layer and allow it to solidify.
-
Add culture medium containing the appropriate concentration of PF-3758309 or DMSO to the top of the agar.
-
Incubate for 14-21 days, feeding the cells by replacing the top medium every 3-4 days with fresh medium containing the inhibitor.
-
After the incubation period, stain the colonies with a solution of crystal violet or a tetrazolium salt (e.g., MTT).
-
Image the wells and count the number of colonies (typically >50 cells) using an imaging system or microscope.
-
Compare the number and size of colonies in PF-3758309-treated wells to the vehicle control.
-
References
- 1. pnas.org [pnas.org]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Troubleshooting & Optimization
PF-3758309 not showing expected inhibition in cells
Welcome to the technical support center for PF-3758309. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular experiments. The following guides and FAQs will address specific problems to ensure the successful application of PF-3758309.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibitory effect of PF-3758309 in my cell-based assay. What are the potential causes?
This is a common issue that can arise from multiple factors related to the inhibitor itself, the experimental protocol, or the specific cellular context. A systematic approach is crucial to identify the root cause. Key areas to investigate include compound integrity, cellular factors such as efflux pump activity, and the optimization of assay conditions.[1][2][3]
Below is a general workflow to diagnose the problem.
Caption: General troubleshooting workflow for PF-3758309 cellular assays.
Q2: Could my cell line be inherently resistant to PF-3758309?
Yes, several factors can contribute to cellular resistance. It is critical to distinguish between intrinsic and acquired resistance.
-
Low Target Expression : Cells with low endogenous expression of p21-activated kinases (PAKs), particularly PAK4, will likely be less sensitive to PF-3758309.[4] It is recommended to confirm PAK4 protein expression in your cell line via Western blot.
-
Poor Cell Permeability and Efflux : PF-3758309 is classified as a compound with poor cell permeability and is a known substrate of the efflux transporters P-glycoprotein (P-gp, also known as MDR1) and BCRP.[1][5] A strong correlation has been observed between high P-gp expression in tumor cell lines and resistance to PF-3758309.[1]
-
Lack of Pathway Dependency : The targeted signaling pathway may not be a critical driver for proliferation or survival in your specific cell line. The anti-proliferative effects of PF-3758309 are most potent in cell lines that are dependent on the PAK4 signaling axis.[6]
-
Target Mutation : Although less common for kinase inhibitors in initial experiments, mutations in the ATP-binding pocket of PAK4 could prevent PF-3758309 from binding effectively.
Caption: Key factors contributing to a lack of PF-3758309 activity.
Q3: How do I confirm that PF-3758309 is engaging the PAK4 pathway in my cells?
Even if a phenotypic endpoint like cell death is not observed, the inhibitor may still be engaging its target. A biochemical readout is the best way to confirm target engagement. PF-3758309 is an ATP-competitive inhibitor of PAKs that blocks the phosphorylation of its downstream substrates.[6][7]
-
Primary Method : The most direct way is to perform a Western blot to measure the phosphorylation status of a known PAK4 substrate, such as GEF-H1 (on Ser810).[6][8] A dose-dependent decrease in the p-GEF-H1 signal relative to the total GEF-H1 and a loading control would confirm target engagement.
-
Signaling Pathway : PAK4 activation by effectors like Cdc42 leads to downstream signaling that affects cell motility, proliferation, and survival.[9] Verifying the inhibition of this pathway is key.
Caption: Simplified PAK4 signaling pathway showing PF-3758309's point of action.
Quantitative Data Summary
The potency of PF-3758309 can vary significantly between biochemical (cell-free) and cellular assays, and among different cell lines.[3] This highlights the importance of cellular context.
| Assay Type | Target / Cell Line | Potency (IC₅₀ / Kᵢ / Kₔ) | Reference |
| Biochemical | PAK4 (Kinase domain) | Kᵢ = 18.7 nM | [6][10] |
| Biochemical | PAK4 (Binding assay) | Kₔ = 2.7 nM | [6][10] |
| Biochemical | PAK1 (Cell-free) | IC₅₀ = 13.7 nM | [7] |
| Biochemical | PAK2 (Cell-free) | IC₅₀ = 190 nM | [7] |
| Biochemical | PAK5 (Cell-free) | IC₅₀ = 18.1 nM | [7] |
| Biochemical | PAK6 (Cell-free) | IC₅₀ = 17.1 nM | [7] |
| Cellular | p-GEF-H1 Inhibition | IC₅₀ = 1.3 nM | [6][11] |
| Cellular | HCT116 (Anchorage-indep. growth) | IC₅₀ = 0.24 nM | [6][12] |
| Cellular | A549 (Anchorage-indep. growth) | IC₅₀ = 27 nM | [8] |
| Cellular | Panel of 20 tumor lines (Avg.) | IC₅₀ = 4.7 ± 3.0 nM | [6][8] |
| Cellular | SH-SY5Y (Neuroblastoma) | IC₅₀ = 5.46 µM | [4] |
| Cellular | IMR-32 (Neuroblastoma) | IC₅₀ = 2.21 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of PF-3758309 Stock and Working Solutions
Proper handling of the inhibitor is the first step to a successful experiment.
-
Reconstitution : PF-3758309 is typically supplied as a solid. Reconstitute it in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Warm the vial gently and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there is no precipitate.
-
Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
Working Dilutions : On the day of the experiment, prepare fresh serial dilutions from the stock solution. First, perform an intermediate dilution in DMSO. Then, make the final dilutions in your complete cell culture medium.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
Protocol 2: Western Blot Analysis for PAK4 Target Engagement
This protocol verifies if PF-3758309 is inhibiting the phosphorylation of a downstream target in your cells.
-
Cell Seeding : Plate your cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Treatment : Treat cells with a range of PF-3758309 concentrations (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a predetermined time (a 2-4 hour incubation is often sufficient for signaling pathway inhibition).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize samples to equal protein amounts (e.g., 20-30 µg), add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against a phosphorylated PAK4 substrate (e.g., anti-phospho-GEF-H1) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the signal.
-
-
Data Analysis :
-
To normalize the data, strip the membrane and re-probe for the total protein (e.g., anti-GEF-H1).
-
Finally, re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
A dose-dependent decrease in the phospho-protein signal, normalized to the total protein, indicates successful target inhibition.[2]
-
References
- 1. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Overcoming PF-3758309 solubility issues in aqueous buffers
This guide provides troubleshooting advice and detailed protocols to help researchers overcome common solubility challenges encountered with the p21-activated kinase (PAK) inhibitor, PF-3758309, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and why is its solubility in aqueous solutions a common issue?
A: PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3][4] PAKs are key regulators of numerous cellular processes, including cell motility, survival, and proliferation, making them important targets in cancer research.[5][6][7][8] The primary challenge for researchers is that PF-3758309 is a hydrophobic molecule, which results in it being practically insoluble in water and aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media.[9] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended solvents for preparing a high-concentration stock solution of PF-3758309?
A: The most effective way to work with PF-3758309 is to first dissolve it in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents.[3][4][9] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
For researchers requiring higher aqueous solubility, a dihydrochloride (B599025) salt version of the compound is available, which dissolves readily in water and DMSO.
Table 1: Solubility of PF-3758309
| Compound Form | Solvent | Maximum Concentration | Notes |
| PF-3758309 (Free Base) | DMSO | ≥ 98 mg/mL (approx. 200 mM) | Use fresh, anhydrous DMSO for best results.[3][4] |
| PF-3758309 (Free Base) | Ethanol | ≥ 101.4 mg/mL | Gentle warming and sonication may be required.[9] |
| PF-3758309 (Free Base) | Water | Insoluble | [9] |
| PF-3758309 (Dihydrochloride) | Water | 56.35 mg/mL (100 mM) | |
| PF-3758309 (Dihydrochloride) | DMSO | 56.35 mg/mL (100 mM) |
Q3: My PF-3758309 precipitated when I diluted my DMSO stock into my aqueous buffer. What happened and how can I prevent it?
A: This is a common problem known as "crashing out." It occurs when the highly concentrated, hydrophobic compound is rapidly transferred from a favorable organic solvent (DMSO) to an unfavorable aqueous environment. The key to preventing this is to perform the dilution carefully and ensure the final concentration of both the compound and the organic solvent are sufficiently low.
Troubleshooting Steps:
-
Check Final Concentration: Most in vitro cell-based assays with PF-3758309 use final concentrations in the nanomolar (nM) to low micromolar (µM) range.[10][11][12] Attempting to make high micromolar working solutions in purely aqueous buffers is likely to fail.
-
Control DMSO Percentage: The final concentration of DMSO in your cell culture medium or aqueous buffer should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity and to minimize solubility issues.[13]
-
Improve Mixing: When diluting, add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.
-
Consider a Serial Dilution: Instead of a single large dilution, perform a 2-step dilution. First, dilute the main DMSO stock into a smaller volume of your final buffer (e.g., to create an intermediate concentration that is 10x or 100x your final concentration). Vortex well, and then add this intermediate solution to the rest of your buffer.
Diagram 1: Recommended Dilution Workflow
Caption: Workflow for preparing aqueous solutions of PF-3758309.
Q4: Can I use co-solvents or surfactants to improve the aqueous solubility of PF-3758309?
A: Yes, for challenging applications, particularly in vivo studies, co-solvents and surfactants can be used. A formulation provided by Selleck Chemicals for animal studies involves DMSO, PEG300, and Tween 80.[3] A similar principle could be applied to in vitro assays if standard dilution fails, but this requires careful validation to ensure the additives do not affect the experimental outcome. For most cell-based experiments, however, using the dihydrochloride salt or carefully diluting a DMSO stock to a low final concentration is sufficient.
Detailed Experimental Protocol
Protocol: Preparation of a 10 µM PF-3758309 Working Solution in Cell Culture Medium
This protocol describes the preparation of 10 mL of a 10 µM working solution from a 10 mM DMSO stock.
Materials:
-
PF-3758309 powder (free base)
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium (or desired aqueous buffer)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
Methodology:
Part 1: Preparing a 10 mM Master Stock Solution in DMSO
-
Calculation: The molecular weight of PF-3758309 is 490.62 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.91 mg of the compound.
-
Dissolution: Aseptically add the 4.91 mg of PF-3758309 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex at maximum speed for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath until all solid material is completely dissolved.[9]
-
Storage: Aliquot the master stock into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C for several months.[9]
Part 2: Preparing the 10 µM Aqueous Working Solution
-
Preparation: In a sterile 15 mL conical tube, place 9.99 mL of the desired cell culture medium. Allow it to reach the appropriate temperature for your experiment (e.g., 37°C).
-
Dilution: Thaw one aliquot of the 10 mM master stock solution. Add 10 µL of the 10 mM stock to the 9.99 mL of medium.
-
Note: This creates a 1:1000 dilution, resulting in a final PF-3758309 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Immediate Mixing: As you add the DMSO stock, immediately cap the tube and vortex vigorously for 30 seconds to ensure rapid and complete dispersion. Do not allow the DMSO to sit undiluted in the medium.
-
Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.
PF-3758309 Mechanism of Action
PF-3758309 is a pan-PAK inhibitor that functions by competing with ATP for the kinase binding domain.[1] The p21-activated kinases (PAKs) are downstream effectors of the Rho GTPases, Rac1 and Cdc42.[6][14] These pathways are often activated by receptor tyrosine kinases (RTKs) and integrin signaling, and they play a central role in regulating the actin cytoskeleton, cell migration, survival, and gene expression.[5][8] By inhibiting PAKs, PF-3758309 can block these oncogenic signaling outputs.[11][12]
Diagram 2: Simplified PAK Signaling Pathway
Caption: PF-3758309 inhibits the PAK signaling cascade.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with PF-3758309 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with PF-3758309.
Frequently Asked Questions (FAQs)
Q1: We observe significant anti-proliferative effects in our cancer cell line, but we are unsure if this is a direct result of PAK4 inhibition. How can we investigate this?
A1: This is a critical question, as studies have suggested that the anti-cancer effects of PF-3758309 may be attributable to off-target activities.[1] One study demonstrated that the drug retained its ability to block cancer cell growth even in cells where PAK4 was knocked out.[1] To dissect the on-target versus off-target effects in your model, consider the following:
-
PAK4 Knockout/Knockdown Experiments: The most direct method is to use CRISPR/Cas9 or shRNA to deplete PAK4 in your cell line. If PF-3758309 still inhibits proliferation in these PAK4-deficient cells, it strongly suggests an off-target mechanism.
-
Rescue Experiments: In PAK4 knockout/knockdown cells, re-introducing a PAK4 expression vector should restore sensitivity to the inhibitor if the effect is on-target.
-
Substrate Phosphorylation Analysis: Assess the phosphorylation status of known PAK4 substrates, such as GEF-H1.[2] A potent, on-target effect should result in a significant decrease in the phosphorylation of these substrates at concentrations of PF-3758309 that correlate with its anti-proliferative IC50.
-
Multi-omics Analysis: A comprehensive approach, such as proteomics or transcriptomics, can reveal broader cellular changes. For example, PF-3758309 has been found to promote the degradation of RNA polymerase II subunits, a mechanism independent of PAK4.[3]
Q2: Our in vitro results with PF-3758309 are very promising, showing low nanomolar IC50 values. However, we are aware of its poor performance in clinical trials. What could explain this discrepancy?
A2: The disconnect between potent in vitro activity and poor clinical outcomes for PF-3758309 is well-documented.[4][5] The primary reasons for its clinical trial termination were:
-
Poor Pharmacokinetics: The oral bioavailability of PF-3758309 was found to be extremely low in humans (approximately 1%), despite being significantly higher in preclinical models like rats and dogs.[4][5] This means that the effective concentrations achieved in vitro were likely not reached in patients.
-
Adverse Events: Patients in the Phase I trials experienced adverse effects, including neutropenia and gastrointestinal side effects, which limited further dose escalation.[4][5]
Therefore, while your in vitro results may be valid, they may not be translatable to an in vivo human setting due to these pharmacokinetic and toxicity issues.
Q3: We are studying a specific PAK isoform and are using PF-3758309 as a tool compound. How selective is it really?
A3: PF-3758309 is a pan-isoform PAK inhibitor, meaning it inhibits multiple members of the p21-activated kinase family.[6] While it is often referred to as a PAK4 inhibitor, it also demonstrates high potency against other isoforms, particularly PAK1.[5][6]
| Kinase Isoform | Ki (nM) | IC50 (nM) |
| PAK1 | 13.7 ± 1.8 | - |
| PAK2 | 190 | - |
| PAK3 | 99 | - |
| PAK4 | 18.7 ± 6.6 | 1.3 ± 0.5 (cellular) |
| PAK5 | 18.1 | - |
| PAK6 | 17.1 | - |
Data compiled from multiple sources.[6]
Given this profile, attributing an observed cellular effect solely to the inhibition of a single PAK isoform requires caution. For example, in a study on HIV-1 latency, the effects of PF-3758309 were linked to the inhibition of PAK1 and PAK2, but not PAK4.[6][7]
Q4: We observed unexpected changes in the p53 signaling pathway upon treatment with PF-3758309. Is there a known link?
A4: Yes, a link between PF-3758309 and the p53 pathway has been identified as an "unexpected" connection during its initial characterization.[2][8][9] Treatment with PF-3758309 has been shown to induce cell cycle arrest and apoptosis, which can be associated with p53 signaling.[9] However, the precise mechanism of how PAK inhibition by this compound modulates p53 is an area that may require further investigation in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative IC50 Values Across Different Cell Lines
-
Possible Cause 1: Varying PAK Isoform Dependence. Cell lines may have different dependencies on specific PAK isoforms for their proliferation and survival. A cell line highly dependent on PAK1 or PAK4 might show high sensitivity, while others may be less affected.
-
Troubleshooting Steps:
-
Profile PAK Expression: Perform Western blotting or qPCR to determine the relative expression levels of different PAK isoforms (PAK1, PAK2, PAK4) in your panel of cell lines.
-
Correlate with Sensitivity: Analyze if there is a correlation between the expression level of a particular PAK isoform and the IC50 of PF-3758309.
-
Isoform-Specific Knockdown: Use siRNA or shRNA to individually knock down PAK1 and PAK4 to see if it phenocopies the effect of PF-3758309 in the sensitive cell lines.
-
-
Possible Cause 2: Off-Target Effects Dominating in Certain Genetic Backgrounds. The cytotoxic effect of PF-3758309 could be mediated by different off-targets in different cell lines, leading to variable potency.
-
Troubleshooting Steps:
-
PAK4 Knockout Control: As mentioned in FAQ1, test the efficacy of PF-3758309 in a PAK4 knockout version of a sensitive cell line.[1] If the cells remain sensitive, it confirms an off-target mechanism is at play.
-
Broad Kinase Profiling: If resources permit, perform a kinome-wide screen to identify other kinases that are potently inhibited by PF-3758309 at its effective concentrations.
-
Issue 2: PF-3758309 Fails to Sensitize Pancreatic Cancer Cells to Gemcitabine (B846) as Expected
-
Possible Cause: Heterogeneity of Patient-Derived Models. While PF-3758309 has been shown to enhance the anti-tumor effects of chemotherapies like gemcitabine in some pancreatic ductal adenocarcinoma (PDA) models, the response can be heterogeneous.[10][11]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that PF-3758309 is inhibiting PAK signaling in your specific PDA cell line. Western blot for phosphorylated PAK1/PAK4 and downstream effectors.
-
Assess Combination Dosing: Perform a synergy analysis using a matrix of concentrations for both PF-3758309 and gemcitabine to ensure you are using an optimal combination ratio.
-
Investigate Downstream Pathways: PF-3758309 has been shown to inhibit HIF-1α, palladin, and α-SMA expression.[11] Check if these pathways are modulated in your resistant model. Lack of modulation might indicate a different underlying resistance mechanism.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to the interpretation of PF-3758309 experimental results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of PF-3758309 in experiments?
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PF-3758309 in experiments, with a focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary target?
PF-3758309 is an experimental, orally available, and potent ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[1][2] It was initially developed as a selective inhibitor of PAK4, a serine/threonine kinase involved in various cellular processes like motility, survival, and transcription.[1][3] However, it demonstrates broad activity across the PAK family.[1]
Q2: What are the known off-target effects of PF-3758309?
Extensive research has revealed that PF-3758309 inhibits multiple kinases other than its intended PAK targets. In vitro kinase assays have shown that it is active against a panel of kinases including, but not limited to, SRC, FYN, YES, AMPK, RSK, CHEK2, FLT3, various PKC isoforms, PDK2, TRKA, AKT3, PRK1, and FGR.[4] In fact, some studies suggest that the anti-cancer effects of PF-3758309 may be a result of these off-target activities, as the deletion of its primary target, PAK4, did not prevent the compound from killing cancer cells.[5]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for the accurate interpretation of experimental data.[6] Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of PF-3758309 that elicits the desired on-target effect in your specific cellular context. This can be achieved by performing detailed dose-response studies.
-
Employ Control Compounds: Use a structurally unrelated inhibitor with a similar on-target profile, if available, to confirm that the observed phenotype is not due to the chemical scaffold of PF-3758309. An inactive analog of PF-3758309 can also serve as a valuable negative control.
-
Utilize Genetic Approaches: The most rigorous method to validate on-target effects is to use genetic tools such as siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target (e.g., PAK4).[5] If the phenotype observed with PF-3758309 is rescued or mimicked by genetic modulation of the target, it provides strong evidence for on-target activity.
-
Perform Kinome-Wide Profiling: To understand the full spectrum of kinases inhibited by PF-3758309 at the concentration used in your experiments, consider performing a kinome-wide selectivity profiling assay.[7][8]
Q4: What are the recommended experimental approaches to validate the on-target effects of PF-3758309?
Validating that the observed biological effects are due to the inhibition of the intended target is crucial. Here are some recommended approaches:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that PF-3758309 directly binds to its intended target in a cellular environment.[1][9]
-
Downstream Signaling Analysis: Measure the phosphorylation status of known downstream substrates of your target kinase. A reduction in the phosphorylation of a specific substrate upon treatment with PF-3758309 would indicate on-target engagement.
-
Rescue Experiments: In a system where the target kinase is knocked down or knocked out, the addition of PF-3758309 should not produce any further effect if the compound is highly specific.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: This could be due to the known polypharmacology of PF-3758309, where it interacts with multiple off-target kinases.[4] The observed phenotype might be a composite of on-target and off-target effects.
-
Troubleshooting Steps:
-
Review the Literature: Check for known off-target effects of PF-3758309 in your specific signaling pathway or cell type.
-
Dose-Response Analysis: Perform a careful dose-response curve to see if different phenotypes emerge at different concentrations, which might indicate the involvement of targets with varying sensitivity.
-
Orthogonal Approaches: Use a different inhibitor with a distinct chemical structure or a genetic approach (e.g., siRNA) to see if you can reproduce the same phenotype.
-
Issue 2: The observed cellular phenotype does not correlate with the known function of PAK4.
-
Possible Cause: The phenotype you are observing is likely due to the inhibition of one or more off-target kinases.[5]
-
Troubleshooting Steps:
-
Kinase Profiling: Conduct a kinase screen to identify other potential targets of PF-3758309 at your working concentration.[7]
-
Genetic Validation: Systematically knock down the high-probability off-target kinases to see if you can recapitulate the phenotype observed with PF-3758309.
-
Consider an Alternative Inhibitor: If available, a more selective PAK4 inhibitor might help to dissect the specific role of PAK4 in your system.[4]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of PF-3758309 against various PAK isoforms and a selection of off-target kinases. This data is compiled from in vitro biochemical assays and can be used to estimate potential off-target effects at different concentrations.
| Kinase Target | IC50 / Ki (nM) | Reference |
| On-Target (PAK Family) | ||
| PAK1 | 13.7 (Ki) | [1][10] |
| PAK2 | 190 (IC50) | [1][10] |
| PAK3 | 99 (IC50) | [1][10] |
| PAK4 | 2.7 (Kd), 18.7 (Ki) | [3][10] |
| PAK5 | 18.1 (Ki) | [10] |
| PAK6 | 17.1 (Ki) | [10] |
| Selected Off-Targets | ||
| SRC | 45-60 (IC50) | [4] |
| FYN | 45-60 (IC50) | [4] |
| YES | 45-60 (IC50) | [4] |
| AMPK | <35 (IC50) | [4] |
| RSK | <35 (IC50) | [4] |
| CHEK2 | <35 (IC50) | [4] |
| FLT3 | <35 (IC50) | [4] |
| PKC isoforms | <35 (IC50) | [4] |
| MAPK1 | Binding confirmed | [1][11] |
| Protein Kinase A | Binding confirmed | [1][11] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to determine if PF-3758309 engages with its intended target in intact cells.
-
Cell Culture and Treatment: Culture your cells of interest to about 80% confluency. Treat the cells with either vehicle control (e.g., DMSO) or PF-3758309 at the desired concentration for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through methods like freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of PF-3758309 indicates that the compound has bound to and stabilized the target protein.
Visualizations
Caption: Intended and off-target signaling pathways of PF-3758309.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PF-3758309 Concentration for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the p21-activated kinase (PAK) inhibitor, PF-3758309, in long-term cell culture experiments. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary mechanism of action?
A1: PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2][3] It exhibits high affinity for PAK4, a serine/threonine kinase involved in various cellular processes such as cytoskeletal organization, cell proliferation, survival, and motility.[2][4] The primary mechanism of action of PF-3758309 is the inhibition of the phosphorylation of PAK4 substrates, such as GEF-H1 (Guanine Nucleotide Exchange Factor-H1), thereby disrupting downstream signaling pathways.[5]
Q2: What is a typical starting concentration range for PF-3758309 in cell culture?
A2: The effective concentration of PF-3758309 is highly cell-line dependent. For short-term assays (e.g., 72 hours), concentrations for inhibiting cellular proliferation can range from the low nanomolar to the low micromolar range.[5][6] For instance, the IC50 for inhibiting anchorage-independent growth is often in the low nanomolar range, while for inhibiting cellular proliferation, it can be higher.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store stock solutions of PF-3758309?
A3: PF-3758309 is soluble in DMSO.[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[9] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][10] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1% v/v) to minimize solvent-induced cytotoxicity.[11]
Q4: How stable is PF-3758309 in cell culture medium at 37°C?
A4: The stability of small molecule inhibitors in cell culture media can vary depending on the compound's structure, the media composition, and the presence of serum.[12] While specific long-term stability data for PF-3758309 in cell culture media is not extensively published, its use in multi-day in vivo studies suggests a degree of stability.[5] However, for long-term in vitro experiments (lasting several days or weeks), it is highly recommended to empirically determine the stability of PF-3758309 in your specific experimental conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: How often should I replace the medium containing PF-3758309 in a long-term experiment?
A5: The frequency of media changes depends on the stability of PF-3758309 in your culture conditions and the metabolic activity of your cells. If the compound is found to be unstable over your desired treatment period, more frequent media changes with freshly prepared inhibitor will be necessary to maintain a consistent effective concentration.[9] For rapidly proliferating cells, media changes every 2-3 days are common to replenish nutrients and remove waste products, and this would be an appropriate schedule for replenishing the inhibitor as well.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of Inhibitor Activity Over Time | - Compound Instability: PF-3758309 may be degrading in the cell culture medium at 37°C. - Metabolism by Cells: Cells may be metabolizing the inhibitor. | - Perform a stability study of PF-3758309 in your specific cell culture medium (see Experimental Protocols). - Increase the frequency of media changes with fresh inhibitor. - Consider using a higher initial concentration if the compound shows gradual degradation. |
| High Cell Toxicity or Unexpected Phenotypes | - Off-Target Effects: At higher concentrations, PF-3758309 may inhibit other kinases or cellular processes, leading to toxicity. One study suggests that the growth-inhibitory effects of PF-3758309 may be due to off-target effects.[15] - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity. - Include a vehicle control (medium with the same concentration of DMSO) in all experiments. - If off-target effects are suspected, consider using a structurally different PAK4 inhibitor to confirm the phenotype or use genetic approaches (e.g., siRNA) to validate the target. |
| Inhibitor Precipitation in Culture Medium | - Poor Solubility: The concentration of PF-3758309 may exceed its solubility limit in the aqueous culture medium. - Interaction with Media Components: Components in the serum or media may be causing the inhibitor to precipitate. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. - Prepare fresh working solutions from a clear stock solution for each experiment. - Visually inspect the medium for any signs of precipitation after adding the inhibitor. - Consider reducing the serum concentration if it is suspected to be the cause, but be aware this may affect cell health. |
| Inconsistent Results Between Experiments | - Inconsistent Inhibitor Concentration: Variability in preparing stock or working solutions. - Cell Passage Number and Health: Changes in cell characteristics over time in culture. - Variability in Experimental Conditions: Inconsistent incubation times or cell densities. | - Prepare a large batch of concentrated stock solution and aliquot for single use to ensure consistency. - Use cells within a defined passage number range for all experiments. - Standardize all experimental parameters, including seeding density, treatment duration, and media change schedules. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PF-3758309
| Target/Assay | Cell Line | IC50 / Kd / Ki | Reference |
| PAK4 (Kinase activity) | - | Kd = 2.7 nM | [2][10] |
| PAK4 (Kinase activity) | - | Ki = 18.7 nM | [2][8] |
| PAK1 (Kinase activity) | - | Ki = 13.7 nM | [8] |
| PAK2 (Kinase activity) | - | IC50 = 190 nM | [8] |
| PAK3 (Kinase activity) | - | IC50 = 99 nM | [8] |
| PAK5 (Kinase activity) | - | Ki = 18.1 nM | [8] |
| PAK6 (Kinase activity) | - | Ki = 17.1 nM | [8] |
| GEF-H1 Phosphorylation | Engineered HEK293 | IC50 = 1.3 nM | [5] |
| Anchorage-Independent Growth | HCT116 | IC50 = 0.24 nM | [5] |
| Anchorage-Independent Growth | A549 | IC50 = 27 nM | [10] |
| Cellular Proliferation | A549 | IC50 = 20 nM | [10] |
| Cellular Proliferation | SH-SY5Y | IC50 = 5.461 µM | [6] |
| Cellular Proliferation | IMR-32 | IC50 = 2.214 µM | [6] |
| Cellular Proliferation | KELLY | IC50 = 1.846 µM | [6] |
| Cellular Proliferation | NBL-S | IC50 = 14.02 µM | [6] |
Experimental Protocols
Protocol 1: Determination of PF-3758309 Stability in Cell Culture Medium
Objective: To determine the stability of PF-3758309 in a specific cell culture medium at 37°C over a defined period.
Materials:
-
PF-3758309
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 24-well plate
-
37°C incubator with 5% CO₂
-
Analytical method for quantifying PF-3758309 (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of PF-3758309 in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium (e.g., with 10% FBS) to the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes or wells of a plate.
-
Time Points: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis. The 0-hour time point should be collected immediately after preparation.
-
Analysis: Quantify the concentration of PF-3758309 in each sample using a validated analytical method.
-
Data Interpretation: Calculate the percentage of PF-3758309 remaining at each time point relative to the 0-hour sample. This will determine the degradation rate and inform the necessary frequency of media changes.
Protocol 2: Optimizing PF-3758309 Concentration for Long-Term Cell Viability and Efficacy
Objective: To determine the optimal concentration of PF-3758309 that maintains inhibitory activity while minimizing cytotoxicity over a long-term culture period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PF-3758309 stock solution (10 mM in DMSO)
-
96-well and 6-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Reagents for target validation (e.g., antibodies for Western blotting of p-GEF-H1 or other downstream targets)
Procedure:
-
Dose-Response for Viability (72 hours):
-
Seed your cells in a 96-well plate at a density that will not lead to overconfluence within 72 hours.
-
The next day, treat the cells with a range of PF-3758309 concentrations (e.g., from 1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using your chosen assay.
-
Determine the IC50 for cell proliferation.
-
-
Long-Term Viability and Target Inhibition (e.g., 7 days):
-
Seed cells in 6-well plates.
-
Treat cells with a narrower range of PF-3758309 concentrations below the previously determined 72-hour IC50.
-
Change the media with fresh inhibitor every 2-3 days, based on your stability assessment or a standard schedule.
-
At the end of the treatment period (e.g., 7 days), assess cell viability/cell number.
-
In parallel, lyse cells from a duplicate set of plates to analyze the inhibition of the target pathway (e.g., by measuring the phosphorylation of a downstream effector of PAK4 via Western blot).
-
-
Data Analysis and Concentration Selection:
-
Select the highest concentration of PF-3758309 that maintains a high level of cell viability (e.g., >80%) while demonstrating significant inhibition of the target pathway throughout the long-term experiment.
-
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
References
- 1. GEF-H1 Transduces FcεRI Signaling in Mast Cells to Activate RhoA and Focal Adhesion Formation during Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-3758309 - Wikipedia [en.wikipedia.org]
- 4. PAK4 - Wikipedia [en.wikipedia.org]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Why did PF-3758309 fail in clinical trials?
This technical support center provides researchers, scientists, and drug development professionals with information regarding the p21-activated kinase (PAK) inhibitor, PF-3758309.
Frequently Asked Questions (FAQs)
Q1: Why did PF-3758309 fail in clinical trials?
A1: The Phase I clinical trial for PF-3758309 was terminated for several key reasons:
-
Poor Pharmacokinetics in Humans: The compound exhibited very low oral bioavailability in humans, estimated at approximately 1%, which was significantly lower than observed in preclinical animal models (20% in rats and 39-76% in dogs).[1] This poor bioavailability would make it challenging to achieve and maintain therapeutic concentrations of the drug in patients.
-
Adverse Events: Patients in the clinical trial experienced adverse events, including neutropenia and gastrointestinal side effects.[1] These toxicities raised safety concerns and limited the potential for dose escalation.
-
Lack of Target Selectivity: Although designed to target PAK4, PF-3758309 is a pan-isoform inhibitor with activity against other PAK family members.[1][2] Inhibition of multiple PAK isoforms, particularly PAK1 and PAK2, has been associated with cardiovascular toxicity, which may have contributed to the unfavorable safety profile.[3]
-
Off-Target Effects: Broader kinase screening revealed that PF-3758309 inhibits other kinases besides the PAK family, which could contribute to off-target toxicities.[4] In fact, some research suggests that the anti-cancer effects of PF-3758309 may be due to off-target mechanisms, as it can still kill cancer cells where its putative target has been deleted.[4]
Q2: What is the mechanism of action of PF-3758309?
A2: PF-3758309 is an ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[5][6] It has a high affinity for PAK4 but also inhibits other PAK isoforms, making it a pan-PAK inhibitor.[2] PAKs are serine/threonine kinases that are downstream effectors of Rho family GTPases, such as Cdc42 and Rac1.[2] These signaling pathways are involved in various cellular processes, including cell motility, survival, mitosis, and gene transcription.[5] In preclinical studies, PF-3758309 has been shown to modulate PAK4-dependent signaling, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[6] It has also been observed to down-regulate the NF-κB signaling pathway.[5][7]
Troubleshooting Guide
Problem: Inconsistent IC50 values in in-vitro proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure consistent cell line passage number and health. Different cancer cell lines exhibit varying sensitivity to PF-3758309. |
| P-gp Efflux Pump Expression | PF-3758309 is a substrate for the P-glycoprotein (P-gp) efflux pump.[4] Cell lines with high P-gp expression may exhibit resistance. Consider using a P-gp inhibitor as a control or selecting cell lines with low P-gp expression. |
| Compound Stability | Prepare fresh stock solutions of PF-3758309 for each experiment. Ensure proper storage of the compound to prevent degradation. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure consistent DMSO concentrations across all wells, as high concentrations can be toxic to cells. |
Problem: Lack of in-vivo efficacy in xenograft models.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | Although oral bioavailability was higher in animal models than in humans, it can still be a limiting factor. Consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, to ensure adequate drug exposure. |
| Tumor Model Selection | The sensitivity of tumor models to PF-3758309 can vary. Preclinical data suggests that tumors with high PAK4 expression and dependence are more likely to respond.[6] |
| Dosing Schedule | Optimize the dosing regimen (dose and frequency) to maintain plasma concentrations above the effective concentration. Preclinical studies have used twice-daily oral dosing.[6] |
Quantitative Data Summary
Table 1: In-Vitro Potency of PF-3758309
| Target/Assay | Cell Line | IC50 / Ki / Kd | Reference |
| PAK1 (Ki) | - | 13.7 ± 1.8 nM | [2] |
| PAK2 (IC50) | - | 190 nM | [4] |
| PAK3 (IC50) | - | 99 nM | [4] |
| PAK4 (Ki) | - | 18.7 ± 6.6 nM | [2] |
| PAK4 (Kd) | - | 2.7 nM | [6] |
| GEF-H1 Phosphorylation | TR-293-KDG | 1.3 ± 0.5 nM | [6] |
| Anchorage-Independent Growth | HCT116 | 0.24 ± 0.09 nM | [6] |
| Anchorage-Independent Growth | Panel of 20 tumor cell lines (average) | 4.7 ± 3.0 nM | [6] |
Table 2: In-Vivo Efficacy of PF-3758309 in HCT-116 Xenograft Model
| Dose (Oral, Twice Daily) | Tumor Growth Inhibition (TGI) | Reference |
| 7.5 mg/kg | 64% | [8] |
| 15 mg/kg | 79% | [8] |
| 20 mg/kg | 97% | [8] |
Experimental Protocols
1. Phospho-GEF-H1 Cellular Assay
-
Cell Line: TR-293-KDG cells (HEK293 cells stably transfected with tetracycline-inducible PAK4 kinase domain and constitutively expressed HA-tagged GEFH1ΔDH).
-
Procedure:
-
Incubate TR-293-KDG cells with varying concentrations of PF-3758309 for 3 hours.
-
Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.
-
Detect phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.
-
Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[9]
-
2. Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
-
Cell Line: HCT116 colon carcinoma cells.
-
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in a 6-well plate or 35 mm dish and allow it to solidify.
-
Harvest and resuspend HCT116 cells in a top layer of 0.3-0.4% agar containing complete medium and varying concentrations of PF-3758309.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells twice a week.
-
Stain the colonies with crystal violet and count the number of colonies formed.[5]
-
3. HCT-116 Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Procedure:
-
Subcutaneously inject HCT-116 cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PF-3758309 orally twice daily at the desired doses (e.g., 7.5, 15, 25 mg/kg).
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[6]
-
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Caption: General experimental workflow for preclinical evaluation of PF-3758309.
Caption: Key factors contributing to the clinical trial failure of PF-3758309.
References
- 1. researchgate.net [researchgate.net]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. protocols.io [protocols.io]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating PF-3758309 Resistance in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the investigational anti-cancer agent, PF-3758309.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary mechanism of action?
PF-3758309 is an experimental, orally available, ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2][3][4] It exhibits potent inhibitory activity against all PAK isoforms but has the highest affinity for PAK4.[4][5] PAKs are key downstream effectors of Rho GTPases and are implicated in various cellular processes that contribute to cancer progression, including proliferation, survival, and migration.[1][6] By inhibiting PAKs, particularly PAK4, PF-3758309 aims to disrupt these oncogenic signaling pathways.[2][3][7]
Q2: My cancer cell line is showing decreased sensitivity to PF-3758309. What are the potential mechanisms of resistance?
Acquired resistance to PF-3758309 can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump PF-3758309 out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of PAK4 inhibition. Key bypass pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its activation can render cells less dependent on PAK4 signaling.
-
Ras/Raf/MEK/ERK Pathway: This is another critical pathway that controls cell proliferation and survival. Its hyperactivation can also lead to resistance.[4][8]
-
-
Target Alteration: While not yet specifically documented for PF-3758309, mutations in the drug's target, PAK4, could potentially alter the drug-binding site and reduce its inhibitory effect.
Q3: How can I confirm that my cell line has developed resistance to PF-3758309?
The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of PF-3758309 in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 5-fold or greater) in the IC50 value is a strong indicator of acquired resistance.
Q4: What are some strategies to overcome PF-3758309 resistance in my experiments?
Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy:
-
With Chemotherapeutic Agents: Studies have shown that PF-3758309 can enhance the efficacy of chemotherapeutic agents like gemcitabine (B846) and 5-fluorouracil (B62378) in pancreatic cancer cell lines.[5][9][10]
-
With Other Targeted Inhibitors: If bypass pathway activation is suspected, combining PF-3758309 with inhibitors of the PI3K/Akt or MEK/ERK pathways may restore sensitivity.[8]
-
-
Inhibition of Drug Efflux Pumps: If P-gp overexpression is confirmed, co-treatment with a P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, may increase the intracellular concentration of PF-3758309.
Q5: Was PF-3758309 successful in clinical trials?
A Phase I clinical trial for PF-3758309 in patients with advanced solid tumors was terminated.[11][12] The primary reason for termination was poor pharmacokinetic properties, specifically very low oral bioavailability in humans (approximately 1%), which resulted in no observed tumor responses.[12]
Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
Issue 1: My cell viability assay shows a rightward shift in the dose-response curve for PF-3758309, suggesting resistance. How do I investigate the mechanism?
-
Step 1: Confirm Resistance. As mentioned in the FAQs, perform a robust IC50 determination to quantify the degree of resistance.
-
Step 2: Investigate Drug Efflux.
-
Western Blot: Perform a Western blot to compare the protein levels of P-gp (ABCB1) in your sensitive and resistant cell lines. An increase in P-gp expression in the resistant line is a strong indicator of this mechanism.
-
Functional Assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to functionally assess efflux activity. Resistant cells with high P-gp expression will show lower intracellular fluorescence, which can be reversed by a P-gp inhibitor.
-
-
Step 3: Analyze Bypass Signaling Pathways.
-
Western Blot: Profile the activation status of key proteins in the PI3K/Akt and MEK/ERK pathways. Look for increased phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in the resistant cells compared to the sensitive cells, both at baseline and after PF-3758309 treatment.
-
-
Step 4: Sequence the Target.
-
Sanger Sequencing: If the above mechanisms are ruled out, consider sequencing the kinase domain of PAK4 in both your sensitive and resistant cell lines to identify any potential mutations that might interfere with PF-3758309 binding.
-
Issue 2: I am trying to establish a PF-3758309-resistant cell line, but the cells are dying at the initial drug concentrations.
-
Possible Cause: The starting concentration of PF-3758309 may be too high.
-
Solution:
-
Dose Escalation: Begin with a concentration at or below the IC50 of the parental cell line.
-
Gradual Increase: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the PF-3758309 concentration in a stepwise manner. This allows for the selection and expansion of resistant clones over time.
-
Pulse-Dose Method: Alternatively, treat the cells with a higher concentration of PF-3758309 for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. Repeat this cycle, gradually increasing the drug concentration or exposure time.
-
Quantitative Data Summary
Table 1: In Vitro Activity of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | 4.7 ± 3.0 (average for 15 sensitive lines) |
| SH-SY5Y | Neuroblastoma | Cellular Proliferation | 5461 |
| IMR-32 | Neuroblastoma | Cellular Proliferation | 2214 |
| KELLY | Neuroblastoma | Cellular Proliferation | 1846 |
| NBL-S | Neuroblastoma | Cellular Proliferation | 14020 |
Data compiled from multiple sources.[2][7][13]
Table 2: Hypothetical Example of Acquired Resistance to PF-3758309
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| HCT116 (Parental) | PF-3758309 | 5 | - |
| HCT116-PF-R (Resistant) | PF-3758309 | 150 | 30 |
This table is a representative example and the actual fold resistance can vary depending on the cell line and the specific resistance mechanism.
Experimental Protocols
1. Generation of PF-3758309-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
PF-3758309 (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial IC50 of PF-3758309 for the parental cell line using a standard cell viability assay.
-
Seed the parental cells in a culture flask and treat with PF-3758309 at a starting concentration equal to the IC50.
-
Maintain the cells in the presence of the drug, changing the medium with fresh drug every 3-4 days.
-
Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily at the initial concentration, subculture them and increase the PF-3758309 concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. This selection process can take several months.
-
Periodically, perform an IC50 assay on the resistant cell population to quantify the level of resistance compared to the parental cell line. A 5- to 10-fold increase in IC50 is a common benchmark for a resistant cell line.
-
Once a stable resistant cell line is established, it should be maintained in a medium containing a maintenance dose of PF-3758309 to preserve the resistant phenotype.
-
2. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of PF-3758309 on cancer cell lines.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PF-3758309 (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of PF-3758309. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][3][14][15]
-
3. Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of proteins involved in PF-3758309 signaling and resistance.
-
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK4, anti-p-PAK4, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-P-gp, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
4. Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions, for example, to see if a particular signaling protein is associating with the PAK4 complex.
-
Materials:
-
Cell lysates
-
Primary antibody against the "bait" protein (e.g., anti-PAK4)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein to form antibody-antigen complexes.
-
Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.[1][8][17][18][19]
-
Visualizations
Caption: PF-3758309 inhibits PAK4, leading to downstream effects.
Caption: Mechanisms of resistance to PF-3758309.
Caption: Workflow for investigating PF-3758309 resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 13. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. dojindo.com [dojindo.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. assaygenie.com [assaygenie.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. bitesizebio.com [bitesizebio.com]
Troubleshooting inconsistent results in PF-3758309 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3758309. The information is designed to address common challenges and inconsistencies encountered during experiments with this pan-p21-Activated Kinase (PAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary mechanism of action?
PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor of the p21-activated kinase (PAK) family.[1][2] It exhibits inhibitory activity against all PAK isoforms but shows high potency for PAK4.[3][4] The primary mechanism of action is the inhibition of autophosphorylation and substrate phosphorylation by PAKs, which are key regulators of cell motility, survival, and proliferation.[1][2]
Q2: What are the known downstream signaling pathways affected by PF-3758309?
PF-3758309 has been shown to modulate several key signaling pathways, including:
Q3: Is PF-3758309 selective for a specific PAK isoform?
While PF-3758309 is a pan-PAK inhibitor, it displays varying potencies against different isoforms. It is particularly potent against PAK4.[5] However, it also significantly inhibits other PAK isoforms, which should be considered when interpreting experimental results.[5]
Q4: What are the known off-target effects of PF-3758309?
A critical consideration when using PF-3758309 is the potential for off-target effects. Studies have shown that the anti-proliferative effects of PF-3758309 in some cancer cell lines are maintained even after the knockout of its primary target, PAK4.[6] This suggests that the observed phenotype may be due to the inhibition of other kinases or cellular targets. Researchers should validate key findings using alternative methods, such as RNAi or structurally different inhibitors, to confirm on-target effects.[7][8]
Q5: What were the outcomes of the clinical trials for PF-3758309?
Phase I clinical trials of PF-3758309 were terminated due to poor pharmacokinetic properties in humans and the occurrence of adverse events.[9] This information is particularly relevant for researchers planning in vivo studies, as it highlights potential challenges with bioavailability and toxicity.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for cell viability assays.
-
Possible Cause 1: Cell line dependency. The sensitivity of different cell lines to PF-3758309 can vary significantly. For example, the IC50 for anchorage-independent growth in HCT116 cells is in the nanomolar range, while for some neuroblastoma cell lines, it is in the micromolar range.[1][10]
-
Troubleshooting:
-
Ensure the use of a consistent cell line and passage number for all experiments.
-
Consult the literature for reported IC50 values in your specific cell line.
-
Perform a dose-response curve over a wide range of concentrations to determine the optimal inhibitory concentration for your experimental system.
-
-
Possible Cause 2: Assay type and duration. The choice of cell viability assay (e.g., MTT, resazurin) and the incubation time can influence the results.[11][12]
-
Troubleshooting:
-
Use a consistent and well-validated cell viability assay protocol.
-
Optimize the incubation time with PF-3758309 for your specific cell line and assay. Short-term and long-term exposures can yield different results.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: High intracellular ATP concentration. PF-3758309 is an ATP-competitive inhibitor.[2] Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell, leading to a weaker effect in cellular assays.[13]
-
Troubleshooting:
-
Be aware that higher concentrations of PF-3758309 may be required in cellular assays to achieve the same level of inhibition observed in biochemical assays.
-
Consider using cell-based target engagement assays, such as NanoBRET™, to measure inhibitor binding in a more physiologically relevant environment.[14]
-
Issue 3: Unexpected or paradoxical cellular phenotypes.
-
Possible Cause: Off-target effects. As mentioned in the FAQs, PF-3758309 can exert its effects through off-target mechanisms.[6] An unexpected phenotype may be the result of inhibiting a kinase other than the intended PAK target.
-
Troubleshooting:
-
Validate your findings using a secondary, structurally unrelated PAK inhibitor.
-
Use genetic approaches, such as siRNA or CRISPR-mediated knockdown of the target PAK isoform, to confirm that the observed phenotype is on-target.[7]
-
Consider performing a kinome-wide screen to identify potential off-target interactions of PF-3758309 at the concentration used in your experiments.[8]
-
Issue 4: Poor solubility or precipitation of the compound.
-
Possible Cause: Improper solvent or storage. PF-3758309 is soluble in DMSO but has poor aqueous solubility.[15][16]
-
Troubleshooting:
-
Prepare stock solutions in high-quality, anhydrous DMSO.
-
For cell-based assays, ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.
-
When diluting into aqueous buffers for biochemical assays, do so at the last minute and ensure thorough mixing to avoid precipitation.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of PF-3758309 against PAK Isoforms
| PAK Isoform | Ki (nM) |
| PAK1 | 13.7 |
| PAK2 | 190 |
| PAK3 | 99 |
| PAK4 | 18.7 |
| PAK5 | 18.1 |
| PAK6 | 17.1 |
| Data sourced from Murray et al., 2010.[4] |
Table 2: Cellular IC50 Values of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 |
| HCT116 | Anchorage-independent growth | 0.24 nM |
| A549 | Anchorage-independent growth | 27 nM |
| A549 | Cellular proliferation | 20 nM |
| SH-SY5Y | Proliferation | 5.461 µM |
| IMR-32 | Proliferation | 2.214 µM |
| NBL-S | Proliferation | 14.02 µM |
| KELLY | Proliferation | 1.846 µM |
| Data sourced from Murray et al., 2010 and Ye et al., 2017.[1][10] |
Experimental Protocols
1. Western Blotting for Phospho-PAK4 and Downstream Substrates
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with PF-3758309 at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-PAK4 (S474), total PAK4, phospho-GEF-H1 (S810), or other relevant downstream targets overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of PF-3758309 (e.g., 0.1 nM to 10 µM) or vehicle control for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a logarithmic curve.
Visualizations
Caption: Signaling pathways modulated by PF-3758309.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of PAK Inhibitors: PF-3758309 vs. IPA-3
This guide provides a detailed, objective comparison of two prominent p21-activated kinase (PAK) inhibitors, PF-3758309 and IPA-3. We will explore their distinct mechanisms of action, target selectivity, and efficacy, supported by experimental data from in vitro and in vivo studies. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable inhibitor for their specific research applications.
Introduction to PAK Inhibitors
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for Rho family GTPases, such as Cdc42 and Rac.[1] They are key regulators of numerous cellular processes, including cell motility, proliferation, survival, and cytoskeletal dynamics.[2] The PAK family is divided into two groups based on structural and functional similarities: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[3] Dysregulation of PAK signaling is implicated in various pathologies, most notably cancer, making them attractive therapeutic targets.
PF-3758309 is a potent, orally available, small-molecule inhibitor that targets multiple PAK isoforms.[4][5] In contrast, IPA-3 is a highly selective, allosteric inhibitor that specifically targets the activation of Group I PAKs.[6][7] Their fundamental differences in mechanism and selectivity define their utility in research and potential therapeutic applications.
Mechanism of Action and Target Specificity
The primary distinction between PF-3758309 and IPA-3 lies in their mode of inhibition and their specificity across the PAK family.
-
PF-3758309: This compound is a potent, ATP-competitive inhibitor, meaning it binds to the kinase domain of PAKs in the same pocket that ATP occupies, thereby preventing the phosphorylation of downstream substrates.[3][4] It is considered a pan-PAK inhibitor due to its activity against all six PAK isoforms, though it shows the highest affinity for PAK4.[4][6] Its broad-spectrum activity makes it a powerful tool for studying the global effects of PAK signaling.[6]
-
IPA-3: This inhibitor employs a non-ATP-competitive, allosteric mechanism.[8][9] It covalently binds to the autoregulatory domain of Group I PAKs (PAK1, PAK2, and PAK3), a site distinct from the ATP-binding pocket.[6][7] This binding event locks the kinase in an inactive conformation and prevents its activation by upstream effectors like Cdc42.[7][9] A key feature of IPA-3 is its inability to inhibit pre-activated PAK1 and its lack of activity against Group II PAKs (PAK4-6).[6][10]
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the biochemical potency of PF-3758309 and IPA-3 against various PAK isoforms in cell-free assays.
| Inhibitor | Target | Assay Type | Potency Value | Reference(s) |
| PF-3758309 | PAK1 | IC50 | 13.7 nM | [3][6] |
| PAK2 | IC50 | 190 nM | [3][6] | |
| PAK3 | IC50 | 99 nM | [3][6] | |
| PAK4 | Kd | 2.7 nM | [4][6] | |
| PAK4 | Ki | 18.7 nM | [4][6] | |
| PAK5 | IC50 | 18.1 nM | [3][6] | |
| PAK6 | IC50 | 17.1 nM | [3][6] | |
| IPA-3 | PAK1 | IC50 | 2.5 µM | [6][8][9][10] |
| Group II PAKs | Inhibition | No inhibition observed | [6][9][10] |
Cellular Activity Profile
This table presents the efficacy of the inhibitors in cell-based assays, reflecting their ability to engage their targets in a biological context.
| Inhibitor | Assay | Cell Line(s) | Potency (IC50 / EC50) | Reference(s) |
| PF-3758309 | GEF-H1 Phosphorylation | Engineered Cells | 1.3 nM | [4][11] |
| Anchorage-Independent Growth | Panel of tumor lines | 4.7 ± 3 nM | [4][11] | |
| Anti-proliferative Activity | 46% of 92 tumor lines | < 10 nM | [4] | |
| Anti-proliferative Activity | Neuroblastoma (KELLY) | 1.85 µM | [12] | |
| Anti-proliferative Activity | Neuroblastoma (IMR-32) | 2.21 µM | [12] | |
| IPA-3 | Cell Death Induction | Leukemic cell lines | 5 - >20 µM | [13] |
| Cell Adhesion | Schwann cells | Dose-dependent reduction | [10] | |
| Proliferation | Hepatocellular Carcinoma | Significant inhibition | [14] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of PF-3758309 and IPA-3 has been evaluated in various preclinical mouse models.
| Inhibitor | Tumor Model | Dosing Schedule | Outcome | Reference(s) |
| PF-3758309 | HCT116 Colon Cancer | 7.5–30 mg/kg, PO, BID | >70% Tumor Growth Inhibition (TGI) | [4] |
| A549 Lung Cancer | 7.5–30 mg/kg, PO, BID | >70% TGI | [4] | |
| ATL Xenograft | 12 mg/kg, daily | 87% TGI | [15] | |
| IPA-3 | Hepatocellular Carcinoma | 2-4 mg/kg, IP, 3x/week | Significant tumor growth reduction | [7][14] |
| Prostate Cancer | Similar dose to above | Ineffective (as free drug) | [16] | |
| Prostate Cancer (Liposomal) | 2x/week | Significant TGI | [16] |
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-3758309 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IPA-3 | PAK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Group I PAK inhibitor IPA-3 induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IPA-3 Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 15. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 16. Liposome-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitor IPA-3 limits prostate tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-3758309 Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PF-3758309, a potent p21-activated kinase (PAK) inhibitor, across various cancer cell lines. The information is supported by experimental data to aid in research and development decisions.
PF-3758309 is an experimental, orally available, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases.[1] It exhibits inhibitory activity against all PAK isoforms but shows high potency for PAK4.[2][3] PAKs are crucial in regulating cell motility, survival, mitosis, and gene expression, making them a significant target in oncology.[1] PF-3758309 has demonstrated the ability to block the growth of multiple human tumor xenografts and shows anti-proliferative activity against a range of cancer cell lines, including those of the colon, lung, and pancreas.[2][4]
Data Presentation: Comparative Efficacy of PF-3758309
The inhibitory concentration (IC50) values of PF-3758309 vary across different cancer types and their respective cell lines, indicating a differential sensitivity to the compound. The following table summarizes the IC50 values for anchorage-independent growth and cell proliferation.
| Cancer Type | Cell Line | IC50 Value (Anchorage-Independent Growth) | IC50 Value (Proliferation) |
| Colon Carcinoma | HCT116 | 0.24 nM[3][5] | - |
| Lung Cancer | A549 | 27 nM[3] | 20 nM[3] |
| Neuroblastoma | KELLY | - | 1.846 µM[6] |
| Neuroblastoma | IMR-32 | - | 2.214 µM[6] |
| Neuroblastoma | SH-SY5Y | - | 5.461 µM[6] |
| Neuroblastoma | NBL-S | - | 14.02 µM[6] |
| Various Tumors | Panel of 20 cell lines | Average of 4.7 ± 3.0 nM[3] | - |
| Various Tumors | Panel of 92 cell lines | - | 46% of cell lines < 10 nM[7] |
Experimental Protocols
The determination of IC50 values typically involves cell viability assays such as the MTT or MTS assay. Below is a detailed, generalized protocol for such an experiment.
Protocol: Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Culture cancer cell lines in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well.[6]
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
2. Compound Treatment:
- Prepare a stock solution of PF-3758309 in a suitable solvent, such as DMSO.
- Perform serial dilutions of PF-3758309 in the complete culture medium to achieve a range of desired concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20 µM).[6]
- Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of PF-3758309.[9] Include a vehicle control (DMSO-treated) and a blank (medium only).
- Incubate the plate for a specified period (e.g., 24 hours).[6]
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10]
- Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][11]
4. Solubilization of Formazan:
- Carefully remove the medium.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[11]
- Mix gently on an orbital shaker to ensure complete solubilization.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the cell viability against the logarithm of the PF-3758309 concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by PF-3758309 and a typical experimental workflow for its evaluation.
Caption: PF-3758309 inhibits PAK4, disrupting downstream signaling and cellular responses.
Caption: Workflow for determining the IC50 of PF-3758309 in cancer cell lines.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating PF-3758309 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PF-3758309, a potent ATP-competitive inhibitor of p21-activated kinases (PAKs) with high affinity for PAK4.[1][2][3] Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This guide outlines key experimental approaches, presents comparative data for PF-3758309 and an alternative inhibitor, KPT-9274, and provides detailed protocols for the discussed methodologies.
Introduction to PF-3758309 and Target Engagement
PF-3758309 is a pyrrolopyrazole compound that acts as a pan-isoform inhibitor of PAKs, a family of serine/threonine kinases that are key effectors of Rho family GTPases and play crucial roles in cell motility, survival, and proliferation.[4][5] It exhibits particular potency against PAK4, a member of the Group II PAKs, which is frequently overexpressed in various cancers.[6][7] Validating that PF-3758309 engages PAK4 in cells is essential to correlate its biochemical activity with its cellular and physiological effects.
This guide explores three primary methods for confirming target engagement:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses the thermal stabilization of a target protein upon ligand binding.
-
Phospho-Substrate Western Blotting: A biochemical method that measures the inhibition of the kinase's activity by quantifying the phosphorylation of a known downstream substrate.
-
NanoBRET™ Target Engagement Assay: A live-cell, bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein.
For a comprehensive comparison, this guide includes data on KPT-9274 , an allosteric inhibitor that dually targets PAK4 and nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[5][8][9] Its distinct mechanism of action provides a valuable counterpoint to the ATP-competitive nature of PF-3758309.
Comparative Data Presentation
The following tables summarize the biochemical and cellular activities of PF-3758309 and KPT-9274, providing a quantitative basis for comparing their potency and selectivity.
Table 1: Biochemical Potency of PF-3758309 and KPT-9274
| Compound | Target | Assay Type | Potency (nM) | Reference |
| PF-3758309 | PAK1 | Biochemical (Ki) | 13.7 | [4][10] |
| PAK2 | Biochemical (IC50) | 190 | [4][10] | |
| PAK3 | Biochemical (IC50) | 99 | [4] | |
| PAK4 | Biochemical (Kd) | 2.7 | [2] | |
| PAK4 | Biochemical (Ki) | 18.7 | [11][12] | |
| PAK5 | Biochemical (IC50) | 18.1 | [4] | |
| PAK6 | Biochemical (IC50) | 17.1 | [4] | |
| KPT-9274 | PAK4 | Allosteric Modulator | Not directly comparable to ATP-competitive inhibitors | [12] |
| NAMPT | Enzymatic (IC50) | ~120 |
Table 2: Cellular Target Engagement and Functional Effects
| Compound | Cell Line | Assay Type | Potency (nM) | Reference |
| PF-3758309 | Engineered Cells | pGEF-H1 Inhibition (IC50) | 1.3 | [2] |
| HCT116 | Anchorage-Independent Growth (IC50) | 0.24 | [11] | |
| A549 | Anchorage-Independent Growth (IC50) | 27 | [2] | |
| Panel of 20 Tumor Lines | Anchorage-Independent Growth (Average IC50) | 4.7 | [11] | |
| KPT-9274 | Caki-1 (RCC) | Cell Viability (IC50) | 600 | |
| 786-0 (RCC) | Cell Viability (IC50) | 570 | [1] | |
| MDA-MB-231 | Tumor Growth Inhibition (in vivo) | 150 mg/kg | [12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing the thermal stabilization of PAK4 upon binding of PF-3758309.
1. Cell Culture and Treatment:
- Culture a human cancer cell line known to express PAK4 (e.g., HCT116) to 70-80% confluency.
- Treat the cells with various concentrations of PF-3758309 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
- Wash the cells with ice-cold PBS and harvest them by scraping.
- Resuspend the cell pellets in a lysis buffer containing protease and phosphatase inhibitors.
- Lyse the cells by freeze-thaw cycles or sonication.
- Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
3. Heat Treatment:
- Aliquot the cleared lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Analysis by Western Blot:
- Determine the protein concentration of the soluble fractions.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform Western blotting using a primary antibody specific for PAK4.
- Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
- Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PF-3758309 indicates target engagement.[13][14]
Western Blotting for Phospho-GEF-H1 (Ser810)
This protocol describes the detection of the phosphorylation of GEF-H1, a direct substrate of PAK4, as a readout for PF-3758309's inhibitory activity.[2]
1. Cell Culture and Treatment:
- Culture cells (e.g., HCT116) and treat with a dose-range of PF-3758309 or vehicle (DMSO) for a specified duration.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
3. SDS-PAGE and Protein Transfer:
- Normalize protein amounts, add Laemmli buffer, and denature by boiling.
- Separate the protein lysates on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-GEF-H1 (Ser810) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- To normalize for total GEF-H1 levels, the membrane can be stripped and re-probed with an antibody for total GEF-H1. A loading control like β-actin should also be used.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities to determine the dose-dependent inhibition of GEF-H1 phosphorylation by PF-3758309.[15]
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for the NanoBRET™ assay to quantify the binding of PF-3758309 to PAK4 in live cells.[16][17]
1. Cell Preparation:
- Transfect HEK293 cells with a vector encoding a NanoLuc®-PAK4 fusion protein.
- Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere overnight.
2. Assay Execution:
- Prepare serial dilutions of PF-3758309.
- Add the NanoBRET™ tracer and the compound dilutions to the cells.
- Incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
3. Signal Detection:
- Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
- Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of measuring BRET.
4. Data Analysis:
- Calculate the BRET ratio (acceptor emission/donor emission).
- Plot the BRET ratio against the concentration of PF-3758309 to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for PAK4 in live cells.[2][4][6][18]
Visualizations
The following diagrams illustrate the PAK4 signaling pathway and the workflows for the CETSA and Western Blotting experiments.
Caption: PAK4 Signaling Pathway and Inhibitor Action.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Western Blot Workflow for Phospho-Substrates.
References
- 1. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. bosterbio.com [bosterbio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bio-rad.com [bio-rad.com]
- 8. karyopharm.com [karyopharm.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karyopharm.com [karyopharm.com]
- 13. carnabio.com [carnabio.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Head-to-Head Battle for PAK Inhibition: PF-3758309 vs. FRAX597
In the landscape of targeted cancer therapy, the p21-activated kinases (PAKs) have emerged as critical nodes in oncogenic signaling pathways, governing cell proliferation, survival, and motility. The pursuit of potent and selective PAK inhibitors has led to the development of several small molecules, with PF-3758309 and FRAX597 being two prominent examples. This guide provides a comprehensive, data-driven comparison of these two inhibitors to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
Mechanism of Action and Target Selectivity
The fundamental difference between PF-3758309 and FRAX597 lies in their target selectivity within the PAK family, which is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).
PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole compound that acts as a pan-PAK inhibitor , demonstrating activity against all six PAK isoforms.[1][2] It was initially developed as a PAK4 inhibitor but was found to potently inhibit other PAK family members as well.[3]
FRAX597 , a pyridopyrimidinone derivative, is a potent and selective ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[4][5] It exhibits significantly lower activity against Group II PAKs.[4] This selectivity is attributed to the ability of its 2-chloro-4-(thiazol-5-yl)phenyl moiety to occupy a back cavity in the ATP-binding site of Group I PAKs, a feature not as accessible in Group II PAKs.[4]
dot
Quantitative Data Comparison
The following tables summarize the biochemical potency and cellular activity of PF-3758309 and FRAX597 against various PAK isoforms and in cellular assays.
Table 1: Biochemical Potency (IC50/Ki in nM)
| Target | PF-3758309 | FRAX597 |
| PAK1 | 13.7 (Ki)[1][2] | 8[4][6] |
| PAK2 | 190[1][2] | 13[4][6] |
| PAK3 | 99[1][2] | 19[4][6] |
| PAK4 | 18.7 (Ki)[1][3] | >10,000[4] |
| PAK5 | 18.1 (Ki)[1] | Not Reported |
| PAK6 | 17.1 (Ki)[1] | 23% inhibition at 100 nM[4] |
Table 2: Cellular Activity
| Assay | Cell Line | PF-3758309 (IC50 in nM) | FRAX597 (IC50 in nM) |
| GEF-H1 Phosphorylation | Engineered Cells | 1.3[7] | Not Reported |
| Anchorage-Independent Growth | HCT116 | 4.7[8] | Not Reported |
| Cell Proliferation | SC4 (Nf2-null Schwann cells) | Similar to FRAX597 | ~70 |
Off-Target Profiles
While both inhibitors are potent against their intended targets, they exhibit some off-target activities. However, their off-target profiles are reported to be largely non-overlapping.
PF-3758309 has been shown to have activity against a number of other kinases, with some studies indicating potential off-target effects contributing to its cellular activity.[3]
FRAX597 at a concentration of 100 nM demonstrated significant inhibition (>80%) of YES1, RET, CSF1R, and TEK.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Assay (Z'-LYTE™)
This protocol is a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of the inhibitors.
dot
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Recombinant human PAK enzyme in Assay Buffer.
-
Substrate/ATP Mix: FRET-labeled peptide substrate and ATP in Assay Buffer.
-
Inhibitor Dilutions: Serial dilutions of PF-3758309 or FRAX597 in DMSO, followed by final dilution in Assay Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of inhibitor dilution or DMSO control to a 384-well plate.
-
Add 5 µL of Kinase Solution and pre-incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add Development Reagent to stop the reaction.
-
Measure the FRET signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the effect of the inhibitors on cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
-
Treatment:
-
Treat cells with various concentrations of PF-3758309 or FRAX597 for the desired time (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values from the dose-response curve.
-
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the ability of cells to grow in a semisolid medium, a hallmark of transformation.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 8. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of PF-3758309, a potent, ATP-competitive inhibitor primarily targeting p21-activated kinases (PAKs). Understanding the cross-reactivity of small molecule inhibitors is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's selectivity profile.
Kinase Inhibition Profile of PF-3758309
PF-3758309 was developed as a potent inhibitor of PAK4, with a reported dissociation constant (Kd) of 2.7 nM and a Ki of 18.7 nM.[1][2] It also demonstrates significant activity against other members of the PAK family. However, broader screening has revealed cross-reactivity with a number of other kinases.
On-Target Activity: p21-Activated Kinase (PAK) Family
PF-3758309 exhibits potent inhibition of multiple PAK isoforms. The inhibitory activity varies across the two groups of the PAK family.
| Kinase | Inhibition Value (nM) | Measurement |
| PAK1 | Ki = 13.7 ± 1.8 | Biochemical Assay |
| PAK2 | IC50 = 190 | Biochemical Assay |
| PAK3 | IC50 = 99 | Biochemical Assay |
| PAK4 | Ki = 18.7 ± 6.6 | Biochemical Assay |
| Kd = 2.7 ± 0.3 | Isothermal Calorimetry | |
| Kd = 4.5 ± 0.07 | Surface Plasmon Resonance | |
| PAK5 | Ki = 18.1 ± 5.1 | Biochemical Assay |
| PAK6 | Ki = 17.1 ± 5.3 | Biochemical Assay |
Table 1: Inhibitory activity of PF-3758309 against PAK family kinases. [1]
Off-Target Kinase Cross-Reactivity
In a broad kinase screen against 146 human kinases, PF-3758309 was found to inhibit 13 kinases with IC50 values between 1 nM and 60 nM.[3] These off-target interactions are important considerations for in vitro and in vivo studies.
| Kinase Family | Kinase | Estimated Cellular IC50 (nM)* |
| Src Family | SRC | 45-60 |
| FYN | 45-60 | |
| YES | 45-60 | |
| FGR | < 35 | |
| Other | AMPK | < 35 |
| RSK | < 35 | |
| CHEK2 | < 35 | |
| FLT3 | < 35 | |
| PKC (multiple isoforms) | < 35 | |
| PDK2 | < 35 | |
| TRKA | < 35 | |
| AKT3 | < 35 | |
| PRK1 | < 35 |
Table 2: Off-target kinase activities of PF-3758309. Estimated cellular IC50 values are based on biochemical screening hits with potential for cellular activity.[3][4]
Further studies using cellular thermal shift assays (CETSA) identified Mitogen-activated protein kinase 1 (MAPK1) and Protein Kinase A (PKA) as potential off-targets. However, subsequent knockdown experiments suggested that the inhibition of these kinases did not contribute to the observed effects on HIV-1 latency reversal in the context of that particular study.
Signaling Pathway Visualization
The following diagram illustrates the primary targets and key off-targets of PF-3758309, providing a visual representation of its cross-reactivity profile.
Figure 1: Inhibition profile of PF-3758309, showing its primary targets within the PAK family and its significant off-target kinases.
Experimental Protocols
The following methodologies were employed in the key studies cited to determine the kinase inhibition profile of PF-3758309.
Biochemical Kinase Assays
Objective: To determine the in vitro potency (Ki or IC50) of PF-3758309 against a panel of purified recombinant kinases.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant kinase domains were expressed and purified. Specific peptide substrates for each kinase were synthesized.
-
Assay Conditions: Assays were performed in a buffer solution (e.g., Tris-HCl) containing MgCl2, ATP, and the peptide substrate. The concentration of ATP was typically set at the Km for each individual kinase to ensure a permissive screening condition.[1][4]
-
Inhibitor Preparation: PF-3758309 was serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation and Incubation: The kinase, peptide substrate, and inhibitor were pre-incubated. The reaction was initiated by the addition of ATP. The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection of Kinase Activity: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was commonly achieved using a phosphospecific antibody in an ELISA format or by detecting the incorporation of radiolabeled phosphate (B84403) (32P or 33P) from ATP into the substrate.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration was calculated relative to a no-inhibitor control. IC50 values were determined by fitting the data to a four-parameter logistic equation. Ki values were calculated from IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.[1]
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd) and thermodynamic parameters of PF-3758309 to its target kinase (PAK4).
Procedure:
-
Sample Preparation: Purified PAK4 protein was dialyzed into a specific buffer. PF-3758309 was dissolved in the same buffer.
-
ITC Measurement: The ITC instrument consists of a sample cell containing the PAK4 protein and a reference cell. PF-3758309 solution was loaded into a syringe and titrated into the sample cell in small, sequential injections.
-
Data Acquisition: The heat change associated with the binding event after each injection was measured by the instrument.
-
Data Analysis: The resulting data were integrated to generate a binding isotherm, which was then fitted to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).[1]
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association and dissociation kinetics of PF-3758309 binding to PAK4, allowing for the determination of the dissociation constant (Kd).
Procedure:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) was activated, and purified PAK4 was immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of PF-3758309 in a running buffer were injected over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, was monitored in real-time.
-
Kinetic Analysis: The association rate (kon) was determined from the initial phase of the binding curve, and the dissociation rate (koff) was determined from the decay phase after the injection of the inhibitor was stopped. The equilibrium dissociation constant (Kd) was calculated as the ratio of koff/kon.[1]
Conclusion
PF-3758309 is a potent inhibitor of the p21-activated kinase family, with particular efficacy against PAK4. However, researchers should be aware of its cross-reactivity with several other kinases, most notably members of the Src family, as well as AMPK, RSK, and others. The provided data and experimental protocols offer a foundation for designing and interpreting experiments using this compound, enabling a more accurate understanding of its biological effects. It is recommended to consider the expression levels of these off-target kinases in the experimental system being used to fully assess the potential for off-target effects.
References
A Comparative Analysis of PF-3758309 and Genetic Knockdown of PAK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor PF-3758309 and genetic knockdown techniques for studying the p21-activated kinase 4 (PAK4). We will objectively evaluate their performance, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific research questions.
Introduction to PAK4 Inhibition
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] Its overexpression and hyperactivity are implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][3] Two primary approaches to investigate PAK4 function and its potential as a drug target are the use of small molecule inhibitors, such as PF-3758309, and genetic knockdown methods like siRNA or shRNA.
PF-3758309: A Potent but Pan-PAK Inhibitor
PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[4] While it exhibits high affinity for PAK4, it is important to note that it also inhibits other PAK isoforms, making it a pan-PAK inhibitor.[4]
Mechanism of Action: PF-3758309 binds to the ATP-binding pocket of PAKs, preventing their kinase activity and downstream signaling.[5][6] This inhibition has been shown to modulate known PAK4-dependent signaling nodes and affect pathways related to cell proliferation and survival.[5]
Off-Target Effects: A critical consideration when using PF-3758309 is its potential for off-target effects. Studies have shown that the cytotoxic effects of PF-3758309 can be independent of PAK4, suggesting that it may kill cells through other mechanisms.[7][8] For instance, research indicates that PF-3758309 can induce the degradation of RNA polymerase II subunit proteins in a PAK4-independent manner.[8] This highlights the importance of validating findings with complementary techniques.
Genetic Knockdown of PAK4: A Specific Approach
Genetic knockdown of PAK4 using small interfering RNA (siRNA) or short hairpin RNA (shRNA) offers a more targeted approach to reducing PAK4 expression and function.[1][9] This method allows for the specific investigation of PAK4's role in cellular processes, minimizing the confounding effects of inhibiting other kinases.
Mechanism of Action: siRNA and shRNA molecules are designed to specifically target the mRNA of PAK4, leading to its degradation and a subsequent reduction in PAK4 protein levels.[10] This "silencing" of the gene allows researchers to observe the direct consequences of reduced PAK4 activity.
Specificity and Potential for Compensation: While generally specific, the effectiveness of knockdown can vary, and it is crucial to validate the reduction in PAK4 protein levels.[1] It is also possible that other PAK isoforms or signaling pathways may compensate for the loss of PAK4, a factor that should be considered when interpreting results.
Comparative Data
The following tables summarize quantitative data from studies comparing the effects of PF-3758309 and PAK4 genetic knockdown.
| Parameter | PF-3758309 | PAK4 Knockdown (siRNA/shRNA) | Cell Line | Reference |
| Anchorage-Independent Growth Inhibition | IC50 = 0.24 ± 0.09 nM | Significant inhibition | HCT116 | [6] |
| Proliferation Inhibition | IC50 < 10 nM in 46% of 92 tumor cell lines | Up to 95% inhibition | Multiple Colon Cancer Cell Lines | [1][6] |
| Apoptosis Induction | Increased caspase 3 activation | Increased caspase 3 activation | A549 | [6] |
| Cell Viability | GI50 ~9 nM (unaffected by PAK4 knockout) | - | A375 Melanoma | [7] |
| Parameter | PF-3758309 | PAK4 Knockdown (siRNA) | Cell Line | Reference |
| Proliferation Inhibition (IC50) | 5.461 µM | - | SH-SY5Y (Neuroblastoma) | [11] |
| Proliferation Inhibition (IC50) | 2.214 µM | - | IMR-32 (Neuroblastoma) | [11] |
| Proliferation Inhibition (IC50) | 14.02 µM | - | NBL-S (Neuroblastoma) | [11] |
| Proliferation Inhibition (IC50) | 1.846 µM | - | KELLY (Neuroblastoma) | [11] |
Signaling Pathways
Both PF-3758309 and PAK4 knockdown impact downstream signaling pathways that regulate cell growth, survival, and motility. A key pathway involves the regulation of the actin cytoskeleton.
Caption: PAK4 signaling pathway and points of intervention.
Experimental Protocols
Genetic Knockdown of PAK4 using siRNA
This protocol outlines the general steps for transiently knocking down PAK4 expression in cultured cells using siRNA.
Caption: Experimental workflow for siRNA-mediated PAK4 knockdown.
Detailed Steps:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Reconstitution: Reconstitute lyophilized PAK4-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM using nuclease-free water.
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of siRNA (20 µM stock) in 245 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 245 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Analysis: Harvest the cells 48-72 hours post-transfection for downstream analysis.
Western Blotting for PAK4 Expression
This protocol is used to verify the knockdown of PAK4 protein levels.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of PF-3758309 or transfect with PAK4 siRNA.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or resazurin (B115843) solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Recommendations
Both PF-3758309 and genetic knockdown of PAK4 are valuable tools for studying its function. The choice between them depends on the specific research question.
-
PF-3758309 is a useful tool for initial pharmacological screens and for studying the broader effects of pan-PAK inhibition. However, due to its off-target effects, results should be interpreted with caution and validated with more specific methods. Its poor pharmacokinetic profile has also limited its clinical development.[12][13]
-
Genetic knockdown offers a highly specific method to investigate the direct role of PAK4 in cellular processes. It is the preferred method for target validation and for dissecting the specific contributions of PAK4 to a phenotype. It is recommended to use at least two different siRNA or shRNA sequences to control for off-target effects of the knockdown itself.[10]
For a comprehensive understanding of PAK4's role, a combination of both approaches is often the most rigorous strategy. For example, one could use PAK4 knockdown to confirm that a phenotype observed with PF-3758309 is indeed PAK4-dependent. This dual approach provides a robust framework for investigating the therapeutic potential of targeting PAK4.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Knockdown of PAK4 or PAK1 inhibits the proliferation of mutant KRAS colon cancer cells independently of RAF/MEK/ERK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAK4 suppresses RELB to prevent senescence-like growth arrest in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PAK4 to reprogram the vascular microenvironment and improve CAR-T immunotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P21-Activated Kinase 4 Pak4 Maintains Embryonic Stem Cell Pluripotency via Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PF-3758309
This guide provides a detailed comparison of the experimental data for PF-3758309, a potent small-molecule inhibitor of p21-activated kinases (PAKs), in both laboratory (in vitro) and living organism (in vivo) settings. Developed as an experimental anti-cancer agent, PF-3758309 primarily targets PAK4 and has been instrumental in validating the PAK signaling pathway as a therapeutic target in oncology.
Mechanism of Action
PF-3758309 is a reversible, ATP-competitive inhibitor of p21-activated kinases.[1][2] While it was designed with a high affinity for PAK4, it also demonstrates inhibitory activity against other PAK isoforms, classifying it as a pan-PAK inhibitor.[3][4] Its mechanism involves binding to the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby disrupting key cellular processes such as proliferation, survival, and cytoskeletal dynamics.[1][5]
Data Presentation
The following tables summarize the quantitative performance of PF-3758309 in various experimental models.
Table 1: In Vitro Activity of PF-3758309
| Parameter | Target/Cell Line | Result | Reference |
| Binding Affinity (Kd) | PAK4 | 2.7 ± 0.3 nM | [1] |
| PAK4 | 4.5 ± 0.07 nM | [1] | |
| Biochemical Inhibition (Ki) | PAK4 | 18.7 ± 6.6 nM | [1] |
| PAK1 | 13.7 ± 1.8 nM | [1] | |
| PAK5 | 18.1 ± 5.1 nM | [1] | |
| PAK6 | 17.1 ± 5.3 nM | [1] | |
| Biochemical Inhibition (IC50) | PAK2 | 190 nM | [1] |
| PAK3 | 99 nM | [1] | |
| Cellular Target Inhibition | pGEF-H1 (PAK4 substrate) | IC50 = 1.3 ± 0.5 nM | [1] |
| Anchorage-Independent Growth | HCT116 (Colon) | IC50 = 0.24 ± 0.09 nM | [1] |
| A549 (Lung) | IC50 = 27 nM | [1] | |
| Panel of 20 tumor lines | Average IC50 = 4.7 ± 3.0 nM | [1] | |
| Cell Proliferation | A549 (Lung) | IC50 = 20 nM | [1] |
| SH-SY5Y (Neuroblastoma) | IC50 = 5.461 µM | [6] | |
| IMR-32 (Neuroblastoma) | IC50 = 2.214 µM | [6] | |
| KELLY (Neuroblastoma) | IC50 = 1.846 µM | [6] |
Table 2: In Vivo Efficacy of PF-3758309 in Xenograft Models
| Tumor Model | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Biomarker Effects | Reference |
| HCT116 (Colon) | 7.5 mg/kg BID | 64% | - | [4] |
| 15 mg/kg BID | 79% | ↓ Ki67, ↑ Caspase 3 | [1][4] | |
| 20 mg/kg BID | 97% | - | [4] | |
| A549 (Lung) | 7.5 - 30 mg/kg BID | >70% | - | [1] |
| MDAMB231 (Breast) | 15 - 20 mg/kg PO | >70% | - | [7] |
| Colo205 (Colon) | 15 - 20 mg/kg PO | >70% | - | [7] |
| ATL (Leukemia) | 12 mg/kg/day | 87% | - | [4][8] |
| Pancreatic (PDTX) | 25 mg/kg BID | Up to 52% | ↓ HIF-1α, ↓ Palladin, ↓ α-SMA | [9][10] |
Mandatory Visualization
The diagrams below illustrate the signaling pathway targeted by PF-3758309 and the comparative experimental workflows.
Caption: PF-3758309 signaling pathway inhibition.
Caption: Comparative workflow for in vitro and in vivo studies.
Experimental Protocols
Biochemical Kinase Inhibition Assay
To determine the inhibitory constant (Ki) or IC50, a biochemical assay is performed using purified PAK4 kinase domain.
-
Reaction Mixture: A reaction buffer containing the PAK4 enzyme, a specific peptide substrate, and ATP is prepared.
-
Inhibitor Addition: PF-3758309 is added at varying concentrations.
-
Incubation: The mixture is incubated to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified, typically using radiometric or fluorescence-based methods.
-
Data Analysis: The inhibition of kinase activity at each concentration is calculated relative to a control without the inhibitor, and the data is fitted to a dose-response curve to determine the Ki or IC50 value.[1]
Cellular Anchorage-Independent Growth Assay
This assay measures the ability of cancer cells to proliferate without attachment to a solid surface, a hallmark of malignant transformation.
-
Base Layer: A layer of semi-solid agar (B569324) medium is prepared in a culture plate.
-
Cell Layer: Cancer cells (e.g., HCT116) are suspended in a second layer of semi-solid agar medium containing various concentrations of PF-3758309 and overlaid on the base layer.
-
Incubation: Plates are incubated for several weeks to allow for colony formation.
-
Quantification: Colonies are stained (e.g., with crystal violet) and counted. The reduction in the number or size of colonies compared to the vehicle-treated control indicates the inhibitory effect.[1][11]
In Vivo Human Tumor Xenograft Study
These studies evaluate the anti-tumor efficacy of PF-3758309 in a living organism.
-
Cell Implantation: Human tumor cells (e.g., HCT116, A549) are injected subcutaneously into immunocompromised mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-300 mm³).[8][9]
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. PF-3758309 is administered, typically by oral gavage, at defined doses and schedules (e.g., 25 mg/kg twice daily).[9]
-
Monitoring: Tumor volume and the overall health of the mice are monitored regularly throughout the study.[8][9]
-
Endpoint Analysis: At the end of the study, tumors are excised, and the percent Tumor Growth Inhibition (TGI) is calculated. Tumors may also be analyzed for biomarkers, such as the proliferation marker Ki67 and the apoptosis marker cleaved caspase-3, via immunohistochemistry (IHC).[1]
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]
- 10. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Reproducibility of Published Data on PF-3758309: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on the p21-activated kinase (PAK) inhibitor, PF-3758309. The information herein is compiled from multiple peer-reviewed publications to offer an objective overview of its biochemical activity, cellular effects, and in vivo efficacy, addressing the reproducibility of its experimental data.
Biochemical Activity and Kinase Selectivity
PF-3758309 is a potent, ATP-competitive inhibitor of PAK4.[1][2][3] Multiple studies have reported its high affinity for PAK4, with dissociation constants (Kd) and inhibitory constants (Ki) in the low nanomolar range. The compound also exhibits activity against other PAK isoforms, making it a pan-PAK inhibitor. The reproducibility of its core biochemical activity is well-supported across different studies.
| Target | Parameter | Value (nM) | Publication(s) |
| PAK4 | Kd | 2.7 | Murray et al., PNAS, 2010[1][2][3] |
| Ki | 18.7 ± 6.6 | Murray et al., PNAS, 2010[1] | |
| PAK1 | Ki | 13.7 ± 1.8 | Murray et al., PNAS, 2010[1] |
| PAK2 | IC50 | 190 | Murray et al., PNAS, 2010[1] |
| PAK3 | IC50 | 99 | Murray et al., PNAS, 2010[1] |
| PAK5 | Ki | 18.1 ± 5.1 | Murray et al., PNAS, 2010[1] |
| PAK6 | Ki | 17.1 ± 5.3 | Murray et al., PNAS, 2010[1] |
Cellular Activity: Inhibition of Oncogenic Signaling
The cellular effects of PF-3758309 have been consistently reported across various cancer cell lines, demonstrating its ability to inhibit key oncogenic processes. A hallmark of its cellular activity is the inhibition of anchorage-independent growth, a characteristic of transformed cells.
Inhibition of Anchorage-Independent Growth
| Cell Line | Cancer Type | IC50 (nM) | Publication(s) |
| HCT116 | Colon Carcinoma | 0.24 ± 0.09 | Murray et al., PNAS, 2010[1] |
| A549 | Lung Carcinoma | 27 | Murray et al., PNAS, 2010[1] |
| Average (15 cell lines) | Various | 4.7 ± 3.0 | Murray et al., PNAS, 2010[1][2][3] |
Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Publication(s) |
| SH-SY5Y | Neuroblastoma | 5.461 | Geng et al., Int J Oncol, 2017[4] |
| IMR-32 | Neuroblastoma | 2.214 | Geng et al., Int J Oncol, 2017[4] |
| NBL-S | Neuroblastoma | 14.02 | Geng et al., Int J Oncol, 2017[4] |
| KELLY | Neuroblastoma | 1.846 | Geng et al., Int J Oncol, 2017[4] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of PF-3758309. Oral administration of the compound resulted in significant tumor growth inhibition in various cancer models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Publication(s) |
| HCT116 | Colon Carcinoma | 7.5 mg/kg, twice daily | 64% | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents[5] |
| HCT116 | Colon Carcinoma | 15 mg/kg, twice daily | 79% | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents[5] |
| HCT116 | Colon Carcinoma | 20 mg/kg, twice daily | 97% | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents[5] |
| ATL Xenograft | T-cell Leukemia | 12 mg/kg, daily | 87% | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents[5] |
| A549 Xenograft | Lung Carcinoma | 7.5 - 30 mg/kg, twice daily | >70% | Murray et al., PNAS, 2010[1] |
Signaling Pathways Modulated by PF-3758309
PF-3758309 exerts its effects by inhibiting PAK4 and its downstream signaling pathways, which are crucial for cell proliferation, survival, and cytoskeletal dynamics. The key pathways affected include the GEF-H1/RhoA, LIMK1/Cofilin, and connections to p53 signaling.
Figure 1: Simplified signaling pathway of PF-3758309 action.
Experimental Protocols
To facilitate the reproduction of the key findings, detailed experimental protocols are provided below.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is crucial for assessing the tumorigenic potential of cells in vitro.
Figure 2: Workflow for the anchorage-independent growth assay.
Detailed Protocol:
-
Prepare Base Agar Layer: A 1% (w/v) solution of agarose in sterile, cell culture grade water is melted and cooled to 40°C. This is mixed 1:1 with 2x concentrated cell culture medium (e.g., DMEM) containing 20% fetal calf serum (FCS) to a final concentration of 0.5% agarose. 1.5 mL of this mixture is added to each 35 mm petri dish and allowed to solidify.
-
Prepare Top Agar Layer with Cells: A 0.7% (w/v) solution of low-melting-point agarose is prepared and cooled to 40°C. This is mixed with cells suspended in complete medium to a final agarose concentration of 0.35% and a cell density of 4,000 cells per 1.5 mL.
-
Seeding: 1.5 mL of the cell/top agar suspension is layered on top of the solidified base agar.
-
Treatment: After the top layer solidifies, 100 µL of DMEM containing the desired concentration of PF-3758309 is added to each dish.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 6 to 21 days. Fresh media with the inhibitor can be added periodically.
-
Quantification: Colonies are stained with a solution such as 0.005% crystal violet or a viability dye like Alamar Blue. The number and size of colonies are then quantified using a microscope and imaging software, or by measuring fluorescence.[1]
Cell Viability/Proliferation Assay
This assay measures the dose-dependent effect of PF-3758309 on cell viability.
Detailed Protocol (CCK-8 Assay):
-
Cell Seeding: Neuroblastoma cells (or other relevant cell lines) are seeded into 96-well plates at a density of 2 x 10^4 cells per 100 µL and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of PF-3758309 (e.g., 0.05–20 µM) or DMSO as a vehicle control. Each concentration is tested in triplicate.
-
Incubation: Cells are incubated with the compound for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and the plates are incubated for an additional 2–4 hours at 37°C.
-
Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the DMSO-treated control wells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Western Blotting
Western blotting is used to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by PF-3758309.
Detailed Protocol:
-
Cell Lysis: Cells are treated with PF-3758309 for the desired time and at the desired concentration. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-GEF-H1, anti-PAK4, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again three times for 5-10 minutes each with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. Loading controls (e.g., β-actin or GAPDH) are used to normalize for protein loading.[4]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-3758309 in vivo.
Detailed Protocol:
-
Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 10^6 HCT116 cells) in a suitable medium (e.g., PBS or a mixture with Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly using caliper measurements (Volume = (length x width²)/2).
-
Treatment: Mice are randomized into control and treatment groups. PF-3758309 is administered orally, typically twice daily, at doses ranging from 7.5 to 30 mg/kg for a period of 9 to 18 days. The control group receives the vehicle.
-
Monitoring: Tumor volumes and body weights are measured throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry (e.g., for Ki67 and cleaved caspase-3) or Western blotting to assess pharmacodynamic markers.[1][5]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of PF-3758309 Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Release: This document provides crucial safety and logistical information for the proper disposal of PF-3758309 dihydrochloride (B599025), a potent p21-activated kinase (PAK) inhibitor. Adherence to these procedures by researchers, scientists, and drug development professionals is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. As with any potent chemical compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for complete hazard information.
I. Understanding the Compound
PF-3758309 dihydrochloride is a potent, orally available inhibitor of PAK4, with significant activity against other PAK family members.[1][2] Its mechanism of action involves inhibiting oncogenic signaling and tumor growth, making it a valuable tool in cancer research.[1] Due to its biological activity, it must be handled and disposed of with care to prevent unintended environmental release or exposure.
II. Key Disposal Principles
All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste.[3][4] Under no circumstances should this material be disposed of down the drain or in regular trash.[4] The primary goal is to contain the chemical waste securely and transfer it to a licensed hazardous waste disposal facility or your institution's Environmental Health and Safety (EHS) department.[3][4]
III. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Wear safety glasses or goggles.[5]
-
Hand Protection: Use suitable chemical-resistant gloves.[3][5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][5]
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood, to avoid inhaling dust or aerosols.[3]
IV. Step-by-Step Disposal Procedures
1. Segregation of Waste: At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[4] This includes:
- Unused or expired solid compound.
- Solutions containing the compound.
- Contaminated consumables such as pipette tips, vials, gloves, and weighing papers.[4]
2. Containment of Waste:
-
Solid Waste: Place all solid waste, including unused compound and contaminated disposables, into a designated, durable, and sealable hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[4] Ensure the container is kept tightly closed when not in use.
3. Labeling of Waste Containers: Properly label all hazardous waste containers.[3][4] The label should clearly state:
- "Hazardous Waste"[3][4]
- The full chemical name: "this compound"
- Any known hazards (e.g., "Potent Compound," "Toxic").
- The date of accumulation.[3]
4. Storage of Hazardous Waste: Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.[3][4] This area should be away from general lab traffic and ensure that incompatible waste types are kept separate.[4]
5. Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[3][4] Do not attempt to dispose of this waste through standard municipal channels.[4]
6. Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound. A common and effective procedure is to wipe surfaces with a suitable solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[4]
V. Quantitative Data Summary
The following table summarizes key technical data for this compound. This information is for guidance only; for batch-specific data, refer to the Certificate of Analysis.
| Property | Value | Reference |
| Molecular Weight | 563.55 g/mol | |
| Formula | C₂₅H₃₀N₈OS·2HCl | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | -20°C | |
| Solubility in Water | 56.35 mg/mL (100 mM) | |
| Solubility in DMSO | 56.35 mg/mL (100 mM) |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
